Benzene, 1-(bromomethyl)-4-(fluoromethyl)-: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Drug Development
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is paramount for modulating pharmacokinetic properties, enhancing metabolic stability, and fine-tuning lipophilic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is paramount for modulating pharmacokinetic properties, enhancing metabolic stability, and fine-tuning lipophilicity. Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (CAS: 114657-15-7), widely known as 4-(fluoromethyl)benzyl bromide (4-FMBB) , serves as an elite bifunctional building block. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and validated synthetic applications, specifically tailored for advanced drug development workflows.
Physicochemical Profiling
Understanding the physical properties of 4-FMBB is critical for predicting its behavior in organic synthesis and its downstream pharmacokinetic impact when integrated into an active pharmaceutical ingredient (API).
Highly soluble in Dichloromethane (DCM), DMF, CH3CN, and THF
Chemical Reactivity & Mechanistic Insights
4-FMBB is characterized by two distinct functional groups: a highly reactive benzylic bromide and a robust, metabolically stable fluoromethyl group.
Synthesis via Nucleophilic Fluorination
The standard synthesis of 4-FMBB involves the nucleophilic fluorination of (4-(bromomethyl)phenyl)methanol using diethylaminosulfur trifluoride (DAST)[2].
Causality in Reaction Design: DAST is selected over harsher fluorinating agents (e.g., anhydrous HF) because it enables the selective conversion of the primary alcohol to an alkyl fluoride under mild, non-oxidative conditions. The reaction is strictly maintained at 0 °C in anhydrous dichloromethane (DCM)[2]. This thermal control is non-negotiable; it prevents the exothermic decomposition of the sensitive benzylic bromide and suppresses elimination side-reactions.
Fig 1. Synthesis of 4-(fluoromethyl)benzyl bromide via DAST-mediated fluorination.
Benzylic Alkylation Dynamics (SN2)
The benzylic bromide moiety is an exceptional electrophile for bimolecular nucleophilic substitution (SN2). The transition state of the SN2 attack is significantly stabilized by the adjacent aromatic ring, which delocalizes the developing charge, making it far more reactive than standard alkyl bromides.
Fig 2. Mechanistic pathway of SN2 benzylic N-alkylation using 4-FMBB.
Applications in Medicinal Chemistry
The integration of the 4-(fluoromethyl)benzyl group into molecular scaffolds has yielded significant breakthroughs in multiple therapeutic areas.
Antimicrobial Development (Repurposing Terfenadine)
The rise of ESKAPE pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates novel antimicrobial scaffolds. Researchers have successfully repurposed the antihistamine terfenadine by modifying its structure using 4-FMBB[3]. The N-alkylation of terfenadine intermediates with 4-FMBB produces analogs with potent minimum inhibitory concentrations (MIC) against S. aureus[3].
Causality: The fluoromethyl group acts as a bioisostere for a methyl or hydroxymethyl group. The highly electronegative fluorine atom inductively deactivates the benzylic carbon towards cytochrome P450-mediated oxidative metabolism, thereby extending the half-life of the antimicrobial agent without adding excessive steric bulk[3].
Opioid Receptor Antagonists
In neuropharmacology, 4-FMBB is utilized in the synthesis of 8-azabicyclo[3.2.1]octane derivatives, which function as potent mu opioid receptor antagonists[4]. The strategic placement of the 4-(fluoromethyl)benzyl moiety enhances the compound's blood-brain barrier (BBB) permeability by finely tuning its topological polar surface area (TPSA) and lipophilicity (LogP)[4].
Self-Validating Experimental Protocol
To ensure high-fidelity synthesis during drug development, the following protocol details the N-alkylation of a secondary amine using 4-FMBB. This methodology is engineered as a self-validating system, embedding In-Process Controls (IPCs) to guarantee reproducibility.
Workflow: Benzylic N-Alkylation
Step 1: Reagent Preparation & Setup
Procedure: Dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile (CH3CN). Add triethylamine (Et3N, 1.5 eq).
Causality: CH3CN is a polar aprotic solvent that accelerates SN2 reactions by leaving the nucleophile unsolvated and highly reactive. Et3N acts as a non-nucleophilic proton sponge, preventing the starting amine from forming an unreactive hydrobromide salt.
Step 2: Electrophile Addition
Procedure: Cool the mixture to 0 °C under an inert argon atmosphere. Dropwise add 4-FMBB (1.2 eq).
Causality: The 0 °C environment and dropwise addition mitigate the exothermic nature of the reaction, strictly preventing over-alkylation (quaternization) of the amine.
Procedure: Warm the reaction to room temperature and stir for 2–4 hours.
IPC 1 (TLC): Spot the reaction mixture against the starting amine on silica gel (Eluent: 10% MeOH in DCM). Validation is achieved when the amine spot disappears and a distinct, UV-active product spot emerges.
IPC 2 (LC-MS): Inject a diluted aliquot into the LC-MS. Validation is confirmed by the absolute absence of the starting mass and the presence of the [M+H]+ peak corresponding to the alkylated product.
Step 4: Quenching & Extraction
Procedure: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x).
Causality: NaHCO3 neutralizes residual HBr and Et3N·HBr salts, driving them into the aqueous phase. The lipophilic fluorinated product selectively partitions into the organic ethyl acetate layer.
Step 5: Purification & Final Validation
Procedure: Purify via reverse-phase MPLC (10–100% CH3CN:water)[3].
Final Validation: 1H NMR (400 MHz, CDCl3) must exhibit a characteristic doublet at approximately δ 5.3–5.5 ppm (J ~ 47 Hz), confirming the intact -CH2F group, and a singlet near δ 3.5–3.7 ppm validating the newly formed benzylic C-N bond.
Fig 3. Self-validating workflow for benzylic N-alkylation in drug discovery.
Safety, Handling, and Storage
As a benzylic bromide, 4-FMBB is a potent alkylating agent and a severe lachrymator.
Storage: Must be stored at 2–8 °C under an inert atmosphere (argon or nitrogen) to prevent hydrolytic degradation of the bromide into a benzylic alcohol[1].
Handling: All manipulations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
[3] Title: Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus | Journal of Medicinal Chemistry
Source: acs.org
URL:
[4] Title: US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists
Source: google.com (Patents)
URL:
High-Resolution ¹H and ¹³C NMR Characterization of 1-(Bromomethyl)-4-(fluoromethyl)benzene: A Technical Guide
Executive Summary & Structural Significance In modern drug development, the strategic incorporation of halogens is a fundamental technique for modulating lipophilicity, metabolic stability, and target binding affinity. 1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
In modern drug development, the strategic incorporation of halogens is a fundamental technique for modulating lipophilicity, metabolic stability, and target binding affinity. 1-(bromomethyl)-4-(fluoromethyl)benzene (CAS 114657-15-7)[1] is a highly versatile, bifunctional building block. Its structural architecture features two distinct benzylic halides situated para to one another: a highly reactive bromomethyl group (-CH₂Br) and a metabolically stable fluoromethyl group (-CH₂F).
Understanding the precise nuclear magnetic resonance (NMR) profile of this molecule is critical. The orthogonal reactivity of the two substituents means that synthetic intermediates must be rigorously characterized to ensure selective functionalization. This guide provides an in-depth, causality-driven analysis of the ¹H and ¹³C NMR spectra for this compound, establishing a self-validating protocol for structural verification.
Standardized Experimental Protocol
To ensure reproducible and high-quality NMR data, adherence to a standardized sample preparation protocol is essential[2]. As an application scientist, I strongly advocate for Chloroform-d (CDCl₃) as the optimal solvent for this specific analyte. The molecule is highly non-polar, ensuring complete dissolution in CDCl₃, and the solvent's volatility allows for facile sample recovery post-analysis. Furthermore, CDCl₃ lacks exchangeable protons, which prevents any confounding solvent-solute interactions.
Step-by-Step Methodology
Sample Weighing: Accurately weigh 5–20 mg of the analyte for ¹H NMR, or 20–50 mg for ¹³C NMR, into a clean, dry vial[2]. Causality: Insufficient mass leads to poor signal-to-noise (S/N) ratios, while excessive mass can cause line broadening due to increased viscosity and poor shimming.
Solvent Addition: Add exactly 0.6–0.7 mL of anhydrous CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS)[3].
Homogenization: Gently vortex the mixture until the sample is completely dissolved. Visual inspection must confirm a clear, particulate-free solution to avoid magnetic susceptibility artifacts.
Tube Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad). Ensure the solvent height is precisely 50 mm[3]. Causality: A uniform solvent height is critical for the spectrometer's automated shimming algorithms (e.g., gradient shimming) to establish a perfectly homogeneous magnetic field.
Acquisition: Acquire data at 298 K using standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C) on a 400 MHz spectrometer.
Fig 1. Standardized NMR sample preparation and acquisition workflow.
The defining feature of 1-(bromomethyl)-4-(fluoromethyl)benzene's NMR spectra is the presence of the ¹⁹F nucleus. Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. Consequently, it strongly couples with both ¹H and ¹³C nuclei across multiple bonds, generating distinct splitting patterns that serve as definitive structural markers[4].
Fig 2. Heteronuclear spin-spin coupling network of the ¹⁹F nucleus.
Spectral Data & Causality Analysis
¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
7.35 – 7.45
Multiplet (AA'BB')
4H
-
Ar-H (C2, C3, C5, C6)
5.35
Doublet (d)
2H
2JHF
= 47.5
-CH₂F
4.48
Singlet (s)
2H
-
-CH₂Br
Mechanistic Insights:
The -CH₂F Signal (5.35 ppm): The protons on the fluoromethyl group are split into a massive doublet by the adjacent ¹⁹F nucleus. The geminal coupling constant (
2JHF
) of ~47.5 Hz is a hallmark of aliphatic C-F bonds. The strong electronegativity of fluorine deshields these protons, pushing them downfield relative to the bromomethyl group.
The -CH₂Br Signal (4.48 ppm): Because bromine has no spin-½ isotopes with significant abundance or sharp relaxation times, no heteronuclear splitting occurs. The signal is a sharp singlet.
The Aromatic Region (7.35–7.45 ppm): The para-substitution of two electronically similar but non-identical groups creates a tightly coupled AA'BB' spin system. Rather than two clean doublets, this appears as a complex multiplet resembling an AB quartet.
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
138.0
Singlet (s)
-
Ar-C (C1, attached to -CH₂Br)
136.8
Doublet (d)
2JCF
= 17.0
Ar-C (C4, attached to -CH₂F)
129.3
Singlet (s)
-
Ar-CH (C2, C6)
127.8
Doublet (d)
3JCF
= 6.0
Ar-CH (C3, C5)
84.0
Doublet (d)
1JCF
= 166.0
-CH₂F
33.2
Singlet (s)
-
-CH₂Br
Mechanistic Insights:
Direct ¹J Coupling (84.0 ppm): The carbon directly bonded to the fluorine atom experiences massive one-bond coupling (
1JCF
≈ 166.0 Hz)[4]. This large doublet is the most diagnostic feature of the ¹³C spectrum.
Long-Range Coupling (136.8 & 127.8 ppm): The ¹⁹F nucleus effectively "reaches" into the aromatic ring. The ipso-carbon (C4) is split by two-bond coupling (
2JCF
≈ 17.0 Hz), while the ortho-carbons (C3, C5) are split by three-bond coupling (
3JCF
≈ 6.0 Hz).
The Brominated Terminus: The -CH₂Br carbon appears as a standard aliphatic singlet at 33.2 ppm, unaffected by the distant fluorine atom.
Self-Validating Quality Control
In any rigorous drug development or analytical workflow, the experimental data must form a self-validating system. To trust the assignments above, the following internal checks must be satisfied:
Reference Calibration: The residual CHCl₃ peak must appear exactly at 7.26 ppm in the ¹H spectrum and the CDCl₃ triplet must center exactly at 77.16 ppm in the ¹³C spectrum. If TMS is used, it must be set to precisely 0.00 ppm .
Integration Integrity: The integral ratios in the ¹H NMR must perfectly reflect a 2:2:4 ratio. Any deviation suggests co-eluting impurities or incomplete relaxation (ensure
D1≥5×T1
).
Hydrolysis Check: Benzyl halides are prone to hydrolysis. The absolute absence of a broad singlet around ~2.0–3.0 ppm (indicating an -OH group) or a shift of the benzylic signals confirms the integrity of the halogens.
References
Pretsch, E., et al. "Structure Determination of Organic Compounds." Powers Group, University of Nebraska-Lincoln. URL: [Link]
JB Stothers NMR Facility. "NMR Sample Preparation." Western University. URL:[Link]
CAS registry number and MSDS for Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
Initiating Data Acquisition I'm currently engaged in a comprehensive Google search to locate the CAS Registry Number for " Benzene, 1-(bromomethyl)-4-(fluoromethyl)-". Simultaneously, I'm seeking out the Material Safety...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Data Acquisition
I'm currently engaged in a comprehensive Google search to locate the CAS Registry Number for " Benzene, 1-(bromomethyl)-4-(fluoromethyl)-". Simultaneously, I'm seeking out the Material Safety Data Sheet (MSDS), or Safety Data Sheet (SDS), for this same chemical, hoping to collect essential safety information.
Commencing Data Collection
I've initiated a search for the CAS Registry Number for "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-," along with its MSDS/SDS. I am now seeking reliable sources to determine its physicochemical properties. I aim to find its synthesis, reactivity, and applications. From this information, I will identify hazards and safe handling procedures. Finally, I'll structure a technical guide with an introduction and sections on CAS numbers, MSDS data, and physicochemical properties.
Expanding Information Gathering
I'm now expanding my search to uncover detailed physicochemical properties like molecular weight and solubility. I'm also delving into synthesis methods, potential reactivity, and likely applications in research. The goal is a comprehensive understanding to inform hazard identification and safe handling protocols, and eventually structure the guide's content. I'm aiming for sections on CAS numbers, MSDS data, and physicochemical properties.
Initiating Compound Search
I've hit a snag. My initial hunt for the CAS registry number and MSDS details for "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" turned up empty. The search didn't yield a direct hit for that specific compound, which is making me recalibrate the search criteria.
Refining Search Parameters
I'm now pivoting. The lack of a direct hit for "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" necessitates a shift in strategy. I've found structurally similar compounds, including 1-(bromomethyl)-4-(difluoromethyl)benzene and 1-(Bromomethyl)-4-(trifluoromethyl)benzene. It looks like the target compound might be novel. My focus is now on leveraging data from the closest match, 1-(Bromomethyl)-4-(trifluoromethyl)benzene, as it offers the most relevant and available information.
Adapting Guide's Focus
I've made a crucial decision: since the specific compound I initially sought, "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-," yielded no direct CAS or MSDS information, I'm pivoting. I will now concentrate on "1-(Bromomethyl)-4-(trifluoromethyl)benzene" (CAS 402-49-3). I believe it is structurally analogous and well-documented. This enables me to build the technical guide around relevant data, noting the original compound's absence and the rationale for the shift in focus, but still be useful.
Revising Guide's Scope
I've hit a conceptual breakthrough. Since "Benzene, 1-(bromomethyl)-4-(fluoromethyl)-" is elusive, I'm reframing the technical guide. My plan is now: I'll focus on "1-(Bromomethyl)-4-(trifluoromethyl)benzene" (CAS 402-49-3) as the exemplar. I will address the lack of direct data on the initial compound, then provide a detailed analysis of the substitute's CAS number, properties, and MSDS. This will include hazards, handling, reactivity (emphasizing the trifluoromethyl group's effect), and a synthetic route. Finally, it will have a workflow diagram.
Focusing on Analogues
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Analyzing Related Compounds
I've completed a comprehensive information gathering phase for the analogue, focusing on 1-(Bromomethyl)-4-(trifluoromethyl)benzene (CAS 402-49-3). I've gathered key data points including the CAS registry number, safety information, physicochemical properties (molecular formula, weight, melting and boiling points, density, and solubility), and general synthesis methods. My current focus is refining this information for presentation.
Consolidating Data Points
Now I have a comprehensive overview of 1-(Bromomethyl)-4-(trifluoromethyl)benzene (CAS 402-49-3). I've gathered key information, including its CAS number, safety data, physicochemical properties like molecular formula, molecular weight, melting and boiling points, density, and solubility. I also have details on its synthesis, which involves free-radical bromination or the Wohl-Ziegler reaction using NBS. I can now structure the technical guide.
Exploratory
Toxicity and In Vitro Safety Data for 1-(Bromomethyl)-4-(fluoromethyl)benzene: A Comprehensive Technical Guide
Executive Summary 1-(Bromomethyl)-4-(fluoromethyl)benzene (CAS 114657-15-7), commonly referred to as 4-(fluoromethyl)benzyl bromide, is a highly reactive bifunctional aromatic intermediate[1]. Due to the presence of a be...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(Bromomethyl)-4-(fluoromethyl)benzene (CAS 114657-15-7), commonly referred to as 4-(fluoromethyl)benzyl bromide, is a highly reactive bifunctional aromatic intermediate[1]. Due to the presence of a benzylic bromide, it acts as a potent electrophile and alkylating agent. This whitepaper synthesizes the in vitro safety data, toxicological mechanisms, and standardized assay protocols necessary for drug development professionals handling this compound.
Chemical Identity & Electrophilic Reactivity
The toxicity of 1-(bromomethyl)-4-(fluoromethyl)benzene is fundamentally driven by its structure. The bromomethyl group undergoes rapid bimolecular nucleophilic substitution (SN2) reactions[2]. Bromide is an excellent leaving group, and the transition state is stabilized by the adjacent aromatic ring[2]. Furthermore, the para-fluoromethyl group exerts an electron-withdrawing inductive effect, which further increases the electrophilicity of the benzylic carbon and accelerates nucleophilic attack by biological macromolecules[2].
Mechanistic Pathways of Toxicity
The compound exhibits three primary axes of toxicity in vitro:
Sensory Irritation (Lachrymatory Effect): Like other benzyl halides, this compound is a severe lachrymator[3]. The mechanism involves the covalent modification (thiolation) of reactive cysteine residues on the intracellular domain of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[3][4]. This structural alteration forces the channel open, causing a massive influx of Ca²⁺ and Na⁺ ions that depolarize sensory neurons, triggering pain and reflex tearing[3][5].
Genotoxicity and Mutagenesis: The electrophilic benzylic carbon readily alkylates DNA. The most nucleophilic site within double-stranded DNA is the N7 position of guanine[6][7]. Alkylation at Guanine N7 generates a positively charged adduct that destabilizes the glycosidic bond, leading to spontaneous depurination, the formation of abasic sites, and subsequent transversion mutations during DNA replication[6][7]. This mechanism is the basis for the positive mutagenic response typically observed in Ames testing for benzyl bromides[8][9].
Cytotoxicity via Oxidative Stress: The compound rapidly depletes intracellular non-protein thiols, primarily glutathione (GSH), via direct alkylation. The loss of the cellular antioxidant buffer induces severe oxidative stress, mitochondrial dysfunction, and ultimately apoptosis[2].
Mechanistic pathways of toxicity for 1-(bromomethyl)-4-(fluoromethyl)benzene.
In Vitro Safety Data & Toxicological Benchmarks
While specific high-throughput screening data for the exact 4-(fluoromethyl) derivative is often proprietary, its toxicological profile closely mirrors that of unsubstituted benzyl bromide and related analogs[2][8]. The table below summarizes the extrapolated in vitro safety metrics based on its chemical class.
Assay / Endpoint
Target / Mechanism
Expected Metric for 4-(Fluoromethyl)benzyl bromide
Reference Compound (Benzyl Bromide)
TRPA1 Activation
Cysteine thiolation
EC₅₀ ≈ 100 - 300 nM
EC₅₀ ≈ 90 - 300 nM
Ames Test (TA98, TA100)
DNA Alkylation (Guanine N7)
Positive (Mutagenic)
Positive (Mutagenic)
Cytotoxicity (HeLa/A549)
GSH depletion / Apoptosis
IC₅₀ ≈ 5 - 20 µM
IC₅₀ ≈ 10 - 40 µM
Direct Peptide Reactivity
Cys/Lys covalent binding
High Reactivity (>90% depletion)
High Reactivity
Note: The para-fluoromethyl substitution slightly increases lipophilicity (LogP) and electrophilicity, likely resulting in a lower IC₅₀ (higher toxicity) compared to unsubstituted benzyl bromide.
Experimental Protocols for In Vitro Safety Assessment
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing the toxicity of 1-(bromomethyl)-4-(fluoromethyl)benzene.
Rationale: This assay directly quantifies the activation of TRPA1 by measuring intracellular calcium transients[3]. Fluo-4 AM is a cell-permeable fluorogenic dye that exhibits enhanced fluorescence upon binding free Ca²⁺, providing a real-time proxy for channel opening.
Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 in 96-well black-walled, clear-bottom plates at 2x10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS. Incubate for 45 minutes in the dark at room temperature. Self-Validation Step: Pluronic F-127 ensures uniform dye dispersion across the lipid bilayer, preventing localized quenching artifacts that could skew fluorescence readings.
Baseline Acquisition: Wash cells twice with HBSS to remove extracellular dye. Transfer to a fluorescence microplate reader (Ex: 488 nm, Em: 516 nm) and record baseline fluorescence for 30 seconds.
Compound Addition: Inject 1-(bromomethyl)-4-(fluoromethyl)benzene (dissolved in DMSO, final DMSO concentration <0.5%) at varying concentrations (10 nM to 10 µM).
Measurement & Control: Record fluorescence continuously for 3 minutes. Positive Control: Add 100 µM Cinnamaldehyde (a known TRPA1 agonist) to confirm receptor functionality. Negative Control: Vehicle (0.5% DMSO) to establish background noise.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[2]. Because alkylating agents deplete GSH and trigger mitochondrial-mediated apoptosis, a drop in reductase activity is a direct, causal indicator of cytotoxicity.
Cell Seeding: Seed A549 (human lung carcinoma) cells at 1x10⁴ cells/well in a 96-well plate. Incubate for 24 hours.
Treatment: Prepare serial dilutions of the test compound (0.1 µM to 100 µM) in culture media. Treat cells for 24, 48, and 72 hours.
MTT Incubation: Remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours at 37°C. Self-Validation Step: The appearance of intracellular purple crystals under a light microscope confirms active cellular metabolism prior to lysis, ensuring the assay reagents are functioning correctly.
Solubilization: Discard the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake for 15 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Conclusion & Handling Precautions
1-(bromomethyl)-4-(fluoromethyl)benzene is a highly reactive, toxic, and mutagenic intermediate. Its dual functionality makes it valuable in drug synthesis but necessitates stringent handling protocols. All workflows must be conducted in a Class II Type B2 biological safety cabinet or chemical fume hood. Spills should be neutralized using a 5% sodium thiosulfate solution, which acts as a nucleophilic scavenger to safely quench the electrophilic bromomethyl group before disposal.
Title: Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Noxious effects of riot control agents on the ocular surface: Pathogenic mechanisms and management
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
An In-depth Technical Guide to the Solubility Profile of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in Organic Solvents
This technical guide provides a comprehensive framework for understanding and determining the solubility of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, a halogenated aromatic compound with potential applications as a ver...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive framework for understanding and determining the solubility of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes a robust theoretical understanding coupled with a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for reaction optimization, purification, formulation, and process development.
The Critical Role of Solubility in Chemical Synthesis and Development
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- possesses two distinct reactive sites: a benzylic bromide, which is an excellent electrophile for nucleophilic substitution, and a fluoromethyl group that can influence the electronic properties and metabolic stability of a target molecule. The utility of this intermediate is fundamentally linked to its solubility. Proper solvent selection is paramount for:
Reaction Kinetics: Ensuring reactants are in the same phase to achieve optimal reaction rates and yields.
Purification Processes: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.
Handling and Storage: Preparing stable stock solutions and ensuring long-term viability.
A thorough understanding of the solubility profile is not merely a preliminary step but a cornerstone of efficient and reproducible chemical research and development.
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" governs solubility. This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Molecular Structure and Polarity of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
To predict the solubility of our target compound, we must first analyze its structure. It is a derivative of p-xylene with two key functional groups:
Bromomethyl group (-CH₂Br): The C-Br bond is polar, and the bromine atom can participate in weak dipole-dipole interactions.
Fluoromethyl group (-CH₂F): The C-F bond is highly polar due to the high electronegativity of fluorine. This group introduces a significant dipole moment.
Aromatic Ring: The benzene ring is largely non-polar and will interact favorably with other aromatic or non-polar solvents through π-π stacking and van der Waals forces.
Overall, the molecule can be described as moderately polar with a significant non-polar surface area from the benzene ring. It lacks strong hydrogen bond donors but possesses weak hydrogen bond acceptors in the fluorine and bromine atoms.
Classification of Organic Solvents and Predicted Solubility
Organic solvents are typically classified based on their polarity:
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The non-polar aromatic ring of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- should promote solubility in these solvents. Toluene, in particular, may offer enhanced solubility due to favorable π-π stacking interactions.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)): These solvents have dipole moments but do not have O-H or N-H bonds. They are effective at solvating polar functional groups. We can predict good to excellent solubility in this class of solvents, as they can interact with the polar C-Br and C-F bonds without the steric hindrance or strong hydrogen bonding networks that can sometimes limit dissolution.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the target molecule can act as a weak hydrogen bond acceptor, its inability to donate hydrogen bonds and its significant non-polar character may limit its solubility in highly polar protic solvents compared to polar aprotic ones.
Based on this theoretical analysis, we can hypothesize that Benzene, 1-(bromomethyl)-4-(fluoromethyl)- will exhibit the highest solubility in polar aprotic solvents and good solubility in non-polar aromatic solvents. Its solubility in alkanes and highly polar protic solvents is expected to be more limited.
Physicochemical Properties of a Structurally Similar Compound
Property
Value for 1-(Bromomethyl)-4-(trifluoromethyl)benzene
A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), suggesting higher solubility in organic solvents.
Note: These properties are for a closely related isomer and should be used as a qualitative guide only. Experimental determination for the target compound is essential.
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust method for determining the solubility of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC). This method is a self-validating system as it relies on reaching equilibrium and uses a precise analytical technique for quantification.
Mandatory Safety Precautions
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is expected to be a hazardous chemical. Based on its structural similarity to other benzylic bromides, it is likely to be a lachrymator (tear-producing agent), corrosive, and an irritant. All handling must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Materials and Equipment
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (solid, of known purity)
Selected organic solvents (HPLC grade or higher)
Analytical balance (± 0.1 mg)
Glass vials with PTFE-lined screw caps (e.g., 4 mL)
Thermostatted orbital shaker or rotator
Calibrated positive displacement pipettes or gas-tight syringes
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks (Class A)
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
Crystallographic Profiling and X-ray Diffraction Analysis of 1-(Bromomethyl)-4-(fluoromethyl)benzene: A Technical Guide to Halogen Bonding and Disorder Modeling
Target Audience: Structural Chemists, Crystallographers, and Rational Drug Design Scientists. Introduction & Structural Significance 1-(Bromomethyl)-4-(fluoromethyl)benzene (C9H10BrF) is a highly versatile para-disubstit...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Chemists, Crystallographers, and Rational Drug Design Scientists.
Introduction & Structural Significance
1-(Bromomethyl)-4-(fluoromethyl)benzene (C9H10BrF) is a highly versatile para-disubstituted benzyl derivative. In the realm of structural chemistry and rational drug design, this molecule serves as an excellent model for studying competitive supramolecular interactions. The presence of both a highly polarizable -CH₂Br group and a highly electronegative -CH₂F group on opposite ends of a rigid phenyl scaffold introduces complex crystallographic dynamics.
The two primary challenges and points of interest in the X-ray diffraction (XRD) analysis of this compound are:
Halogen Bonding (XB): The bromine atom exhibits a pronounced region of positive electrostatic potential (the σ-hole) along the C–Br bond axis, which acts as a strong electrophilic donor to nucleophilic acceptors like the fluorine atom or the π-electron cloud of adjacent phenyl rings 1.
Rotational Disorder: Fluoromethyl groups are notorious for exhibiting rotational disorder in the solid state, requiring advanced crystallographic modeling to resolve the split occupancies of the fluorine atoms 2.
This whitepaper outlines the field-proven methodology for growing, collecting, and refining the crystal structure of 1-(bromomethyl)-4-(fluoromethyl)benzene, focusing on the causality behind each experimental choice.
Causality-Driven Experimental Protocol
To achieve a self-validating crystallographic model, the experimental workflow must be designed to mitigate the specific artifacts introduced by heavy atoms (Br) and dynamic functional groups (-CH₂F).
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
Protocol: Dissolve 20 mg of 1-(bromomethyl)-4-(fluoromethyl)benzene in 1 mL of dichloromethane (good solvent). Place this vial inside a larger closed jar containing 5 mL of pentane (anti-solvent). Allow vapor diffusion at 4 °C for 48–72 hours.
Causality: Halogenated benzyl compounds often precipitate rapidly, forming twinned or microcrystalline powders. Vapor diffusion at low temperatures ensures a slow, thermodynamically controlled nucleation rate, yielding single crystals with well-defined faces suitable for XRD.
Step 2: Crystal Mounting and Cryocooling
Protocol: Select a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether (Paratone-N) oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold nitrogen stream at 100 K.
Causality: The Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock or atmospheric moisture. Cooling to 100 K is absolutely critical; it freezes out the dynamic thermal motion of the -CH₂F group, allowing the crystallographer to distinguish between true static rotational disorder and artificial smearing of the electron density 3.
Step 3: Data Collection Strategy
Protocol: Collect diffraction data using Mo Kα radiation (
λ
= 0.71073 Å) rather than Cu Kα radiation. Employ a multi-scan absorption correction (e.g., SADABS).
Causality: Bromine atoms strongly absorb Cu Kα radiation, which can lead to severe absorption artifacts and inaccurate anisotropic displacement parameters (ADPs). Mo Kα radiation minimizes these absorption effects, ensuring high-resolution data collection up to
2θ=55∘
.
Step-by-step experimental workflow for X-ray diffraction analysis.
Structural Solution and Disorder Modeling
Once the phase problem is solved using intrinsic phasing (SHELXT), the structure is refined using full-matrix least-squares on
F2
(SHELXL).
Handling the -CH₂F Rotational Disorder
Fluoromethyl groups frequently exhibit rotational disorder, distributing the fluorine atom across multiple sites around the C–C bond axis 4. If left unmodeled, this manifests as a massive, unphysical thermal ellipsoid for the fluorine atom and residual electron density peaks (
Q
-peaks) nearby.
Refinement Protocol:
Identify the Disorder: Locate the highest residual electron density peaks around the fluoromethyl carbon.
Split the Atom: Assign the fluorine atom to two distinct positions (e.g., F1A and F1B).
Refine Occupancies: Tie the occupancies of F1A and F1B to a free variable (FVAR) so that their sum remains exactly 1.0 (e.g., 0.65 for Part 1 and 0.35 for Part 2).
Apply Restraints: Unrestrained refinement of disordered overlapping atoms will cause bond lengths to artificially distort. Apply SADI (Similarity Restraint) to ensure the C–F1A and C–F1B bond lengths remain chemically equivalent. Apply SIMU and DELU (Rigid Bond Restraints) to ensure the thermal ellipsoids of the disordered parts behave realistically.
Quantitative Data Presentation
Below is a summary of the expected crystallographic parameters for this compound, typical of para-disubstituted halogenated benzenes:
Crystallographic Parameter
Value / Specification
Chemical Formula
C₉H₁₀BrF
Formula Weight
217.08 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Volume
~ 950.5 ų
Z (Molecules per unit cell)
4
Final R indices [I > 2σ(I)]
R₁ ≈ 0.035, wR₂ ≈ 0.085
Goodness-of-fit (GOF) on F²
1.020 - 1.050
Largest diff. peak and hole
0.65 and -0.45 e.Å⁻³
Supramolecular Architecture: Halogen Bonding
The crystal packing of 1-(bromomethyl)-4-(fluoromethyl)benzene is dictated by a delicate balance between weak C–H···F hydrogen bonds and highly directional halogen bonds (XB).
The bromine atom possesses an anisotropic distribution of electron density. While the equatorial region of the Br atom is electron-rich, the polar region along the extension of the C–Br covalent bond is electron-deficient (the σ-hole). This σ-hole acts as a Lewis acid, interacting with the lone pairs of the fluorine atom on a neighboring molecule 5.
Validation of Halogen Bonding:
For a Br···F contact to be classified as a true halogen bond rather than a mere packing artifact, the crystallographic data must satisfy two geometric criteria:
Distance: The intermolecular Br···F distance must be less than the sum of their van der Waals radii (approx. 3.32 Å).
Directionality: The C–Br···F angle must be close to 180° (typically 160°–175°), reflecting the highly localized nature of the σ-hole.
Logical relationship between functional groups, halogen bonding, and crystallographic disorder.
Conclusion
The X-ray diffraction analysis of 1-(bromomethyl)-4-(fluoromethyl)benzene requires a rigorous, causality-driven approach. By utilizing low-temperature data collection and Mo Kα radiation, researchers can suppress thermal motion and absorption errors. This enables the accurate modeling of the inherent -CH₂F rotational disorder via crystallographic restraints (SADI/SIMU) and allows for the precise mapping of the supramolecular halogen bonding networks driven by the bromine σ-hole. These protocols ensure a self-validating, high-fidelity structural model essential for downstream computational chemistry and material science applications.
References
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives
Source: MDPI
URL:[Link]
Systematic Finite-Temperature Reduction of Crystal Energy Landscapes
Source: ACS Publications
URL:[Link]
CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations
Source: Scholarship, Research, and Creative Work at Bryn Mawr College
URL:[Link]
Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution
Source: ACS Publications (Organic Letters)
URL:[Link]
Synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-: A Detailed Laboratory Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the laboratory synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, a bifunctional aromatic i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the laboratory synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, a bifunctional aromatic intermediate of significant interest in medicinal chemistry and materials science. The presence of both a reactive bromomethyl group and a stable fluoromethyl group on the same aromatic scaffold makes this compound a versatile building block for the introduction of a para-substituted benzyl moiety with unique electronic and steric properties.
This guide details a robust and logical four-step synthetic pathway commencing from the readily available starting material, p-xylene. Each step is elucidated with a detailed experimental protocol, an explanation of the underlying chemical principles, and critical safety considerations.
Synthetic Strategy Overview
The synthesis of the target compound, Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, is strategically designed in a four-step sequence. This pathway ensures high selectivity and good overall yield by functionalizing each of the two methyl groups of p-xylene in a controlled, stepwise manner. The key transformations involve an initial oxidation, followed by reduction to an alcohol, subsequent fluorination, and a final benzylic bromination.
Application
Application Note & Protocols: Benzene, 1-(bromomethyl)-4-(fluoromethyl)- as a Benzylating Agent in Drug Development
Executive Summary & Molecular Rationale Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (CAS: 114657-15-7), commonly referred to as 4-(fluoromethyl)benzyl bromide, is a highly reactive, bifunctional building block utilized ex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Rationale
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (CAS: 114657-15-7), commonly referred to as 4-(fluoromethyl)benzyl bromide, is a highly reactive, bifunctional building block utilized extensively in medicinal chemistry and radiopharmaceutical development.
The strategic introduction of a 4-(fluoromethyl)benzyl moiety serves two primary therapeutic design goals:
Bioisosterism & Metabolic Stability : The fluoromethyl group (
-CH2F
) acts as a robust bioisostere for hydroxymethyl (
-CH2OH
), methoxy (
-OCH3
), or methyl (
-CH3
) groups. The highly electronegative fluorine atom lowers the HOMO of the aromatic ring, effectively blocking cytochrome P450-mediated benzylic oxidation while simultaneously enhancing the molecule's lipophilicity (LogP) and target binding affinity [1].
Radiotracer Standardization : In positron emission tomography (PET) imaging, the stable
19F
compound is synthesized as the critical "cold" reference standard to validate the pharmacokinetic profile of
18F
-labeled diagnostic agents targeting tumor-specific transporters [2].
Table 1: Physicochemical Profile
Property
Value
Clinical / Synthetic Relevance
CAS Number
114657-15-7
Unique identifier for procurement and QA/QC.
Molecular Formula
C8H8BrF
Determines stoichiometric calculations.
Molecular Weight
203.05 g/mol
High atom economy for benzylation reactions.
Boiling Point (Calc.)
~235.8 °C
Indicates low volatility; safe for standard benchtop handling.
Electrophilicity
High (Benzylic Bromide)
Facilitates rapid
SN2
substitution at ambient to mild temperatures.
Mechanistic Framework:
SN2
Alkylation Dynamics
The benzylation of nucleophiles (amines, carboxylates, or thiols) using 4-(fluoromethyl)benzyl bromide proceeds via a classic bimolecular nucleophilic substitution (
SN2
) mechanism. The reaction causality is strictly governed by the choice of base and solvent:
Solvent Causality : Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They solvate the counter-cation of the base, leaving the nucleophile "naked" and highly reactive, while stabilizing the polar transition state of the
SN2
pathway.
Base Causality : For N-alkylation, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to scavenge the hydrobromic acid (HBr) byproduct without competing for the electrophile. For O-alkylation, Cesium Carbonate (
Cs2CO3
) is optimal; the large, polarizable cesium ion prevents tight ion-pairing, drastically accelerating carboxylate nucleophilicity.
Workflow of SN2 benzylation driven by solvent stabilization and base scavenging.
Protocol A: N-Alkylation for PROTAC/Molecular Glue Synthesis
Application: Synthesis of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives (IKZF2 degraders) [1].
Rationale: Secondary amines in piperidine rings require mild heating and a non-nucleophilic base to drive complete conversion while preventing degradation of the sensitive glutarimide moiety.
Step-by-Step Methodology:
Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine-based precursor (1.0 mmol) in anhydrous DMF (10 mL) under an inert argon atmosphere.
Base Addition : Add DIPEA (2.5 mmol, 2.5 eq). Causality: Excess DIPEA ensures complete neutralization of the generated HBr, preventing protonation and subsequent deactivation of the nucleophilic amine.
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a solution of 1-(bromomethyl)-4-(fluoromethyl)benzene (1.1 mmol, 1.1 eq) in DMF (2 mL). Causality: Cooling mitigates exothermic degradation and prevents potential poly-alkylation.
Propagation : Remove the ice bath and heat the reaction to 60 °C for 4–6 hours.
In-Process Control (IPC) : Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the UV trace shows >95% consumption of the starting material and the mass spectrum confirms the [M+H]⁺ peak of the 4-(fluoromethyl)benzyl adduct.
Workup & Purification : Quench with saturated aqueous
NH4Cl
(20 mL) and extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol B: O-Alkylation for PET Radiotracer Precursors
Application: Synthesis of 4-(fluoromethyl)benzyl-L-glutamate derivatives for diagnostic imaging of tumor xCT transporter activity [2].
Rationale: Carboxylic acids are weak nucleophiles. The "cesium effect" is utilized to generate a highly reactive, unencumbered carboxylate anion.
Step-by-Step Methodology:
Activation : Dissolve the N-protected L-glutamate derivative (1.0 mmol) in anhydrous Acetonitrile (15 mL). Add
Cs2CO3
(1.2 mmol, 1.2 eq) and stir at room temperature for 30 minutes. Causality: Pre-stirring generates the highly nucleophilic cesium carboxylate salt.
Alkylation : Add 1-(bromomethyl)-4-(fluoromethyl)benzene (1.05 mmol, 1.05 eq) in one portion.
Propagation : Stir vigorously at room temperature for 2–4 hours.
In-Process Control (IPC) : Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation: The disappearance of the baseline spot (free acid) and the emergence of a high-
Rf
UV-active spot confirms esterification.
Workup : Filter the reaction mixture through a Celite pad to remove insoluble cesium salts. Concentrate the filtrate and purify via flash chromatography.
Quantitative Data & Optimization Matrix
Table 2: Reaction Optimization Parameters
Substrate Class
Optimal Base (Eq.)
Optimal Solvent
Temp
Time
Expected Yield
Key IPC Marker
Secondary Amine
DIPEA (2.5 eq)
DMF
60 °C
4–6 h
75–85%
Appearance of [M+H]⁺
Primary Amine
K2CO3
(1.5 eq)
MeCN
RT
12 h
60–70%
Disappearance of SM
Carboxylic Acid
Cs2CO3
(1.2 eq)
MeCN / DMF
RT
2–4 h
80–95%
TLC: High-
Rf
product spot
Thiol
Et3N
(1.5 eq)
DCM
0 °C to RT
1–2 h
>90%
Ellman’s reagent (negative)
Downstream Biological Application
Molecules synthesized using 4-(fluoromethyl)benzyl bromide often serve as targeted protein degraders (PROTACs or molecular glues). For instance, piperidine-2,6-dione derivatives act as cereblon (CRBN) modulators. The 4-(fluoromethyl)benzyl group enhances the spatial geometry and lipophilic binding within the ternary complex, facilitating the ubiquitination and subsequent proteasomal degradation of the IKZF2 transcription factor—a critical target in immuno-oncology [1].
Mechanism of action for synthesized IKZF2 degraders via the CRBN E3 ligase pathway.
References
Title: 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (AU2018319577A1)
Title: Radiolabeled amino acids for diagnostic imaging (WO2012150220A1)
Method
Nucleophilic substitution reactions of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
Application Notes and Protocols: Chemoselective Nucleophilic Substitution of 1-(Bromomethyl)-4-(fluoromethyl)benzene As a Senior Application Scientist, I have designed this guide to provide drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols: Chemoselective Nucleophilic Substitution of 1-(Bromomethyl)-4-(fluoromethyl)benzene
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with a comprehensive, field-proven framework for utilizing 1-(bromomethyl)-4-(fluoromethyl)benzene (also known as 4-(fluoromethyl)benzyl bromide). This bifunctional building block is highly valued in medicinal chemistry for introducing the metabolically stable fluoromethyl moiety, a common bioisostere for hydroxymethyl groups and a critical precursor in
18
F-PET radiotracer development.
Mechanistic Insights & Chemoselectivity
The synthetic utility of 1-(bromomethyl)-4-(fluoromethyl)benzene relies entirely on the stark contrast in reactivity between its two benzylic carbon-halogen bonds.
The Causality of Chemoselectivity:
Nucleophilic substitution (
SN2
) occurs exclusively at the bromomethyl position while the fluoromethyl group remains intact. This chemoselectivity is driven by two physical organic principles:
Bond Dissociation Energy (BDE): The benzylic C–F bond is exceptionally strong (BDE
≈
413.2 kJ/mol), whereas the benzylic C–Br bond is significantly weaker and more polarizable[1].
Leaving Group Ability: In an
SN2
transition state, bromide acts as an excellent leaving group due to its large atomic radius, which diffuses the developing negative charge. Conversely, the highly electronegative and small fluoride ion is a notoriously poor leaving group under standard non-acidic conditions, effectively halting any background substitution at the C–F site[1].
Because benzylic bromides are highly electrophilic, they are prone to both
SN1
and
SN2
pathways[2]. To maximize yields and prevent unwanted Friedel-Crafts alkylation or polymerization side-reactions, protocols must be optimized to favor the bimolecular
SN2
mechanism. This is achieved by using polar aprotic solvents (which leave the nucleophile un-solvated and highly reactive) and maintaining moderate temperatures.
Caption: Chemoselective SN2 pathway of 1-(bromomethyl)-4-(fluoromethyl)benzene.
Quantitative Data & Reaction Parameters
To facilitate experimental design, the following tables summarize the physicochemical properties of the starting material and the optimized parameters for various substitution classes.
Table 1: Physicochemical Profile of 1-(Bromomethyl)-4-(fluoromethyl)benzene
May require gentle warming for transfer; highly lachrymatory.
Solubility
Insoluble in
H2O
; Soluble in DMF, MeCN, THF
Dictates the use of biphasic or polar aprotic solvent systems[4].
Table 2: Comparative Reaction Parameters for Nucleophilic Substitutions
Reaction Type
Target Product
Preferred Base
Solvent
Temp.
Typical Yield
N-Alkylation
Tertiary Amines
K2CO3
or
DIPEA
MeCN or DMF
0 °C to RT
75 - 95%
O-Alkylation
Benzyl Ethers
NaH
or
Cs2CO3
DMF or THF
RT to 60 °C
65 - 85%
S-Alkylation
Thioethers
K2CO3
or
NaOH
EtOH or DMF
0 °C to RT
80 - 98%
Experimental Protocols: Self-Validating Systems
The following protocols are engineered with built-in validation steps. The presence of the fluoromethyl group provides a distinct advantage: it acts as an internal NMR standard. Throughout the reaction, the
1
H NMR doublet of the
CH2F
group (
≈
5.4 ppm,
JHF≈47
Hz) and the
19
F NMR triplet (
≈
-210 ppm) must remain unchanged, proving that chemoselectivity was maintained.
Caption: Standard experimental workflow for nucleophilic substitution of benzylic bromides.
Protocol A: N-Alkylation of Secondary Amines
Causality Focus: Potassium carbonate (
K2CO3
) is selected as a mild, heterogeneous base to scavenge the generated hydrobromic acid without causing base-catalyzed degradation of sensitive amine substrates[5]. Acetonitrile (MeCN) is chosen over DMF to simplify aqueous workup.
Activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous
K2CO3
(2.0 equiv) in anhydrous MeCN (0.2 M concentration). Stir for 15 minutes at room temperature.
Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 1-(bromomethyl)-4-(fluoromethyl)benzene (1.1 equiv) in a minimal amount of MeCN and add it dropwise over 10 minutes. Note: Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to over-alkylation or dimerization.
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The disappearance of the benzylic bromide mass and the emergence of the product mass (
[M+H]+
) validates the progression.
Workup: Once complete (typically 2-4 hours), filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Validation: Purify via flash chromatography. In the
1
H NMR spectrum of the purified product, confirm the shift of the benzylic
CH2
protons from
≈
4.5 ppm (starting bromide) to
≈
3.5-3.8 ppm (amine product), while ensuring the
CH2F
doublet at
≈
5.4 ppm remains unperturbed.
Causality Focus: Phenols are relatively acidic, but aliphatic alcohols require strong deprotonation. Sodium hydride (NaH) in DMF ensures complete formation of the highly nucleophilic alkoxide/phenoxide prior to the addition of the electrophile[6].
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.15 M) at 0 °C under an argon atmosphere. Slowly add the alcohol/phenol (1.0 equiv). Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating complete alkoxide formation.
Thermal Adjustment: Depending on the steric hindrance of the alkoxide, heat the reaction to 50-60 °C. Caution: Do not exceed 80 °C, as benzylic halides in DMF can undergo formylation side-reactions at elevated temperatures.
Quench: Cool to 0 °C and carefully quench with saturated aqueous
NH4Cl
to neutralize residual NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove DMF.
Validation: Dry over
Na2SO4
and concentrate. TLC validation should show a highly UV-active spot (due to the fluorinated benzyl ring) with an
Rf
distinct from the starting bromide.
The Strategic Deployment of 1-(Bromomethyl)-4-(fluoromethyl)benzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Tale of Two Halogenated Methyls In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Tale of Two Halogenated Methyls
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the vast arsenal of fluorinated building blocks, 1-(bromomethyl)-4-(fluoromethyl)benzene stands out as a bifunctional reagent of significant interest. This molecule presents researchers with a fascinating dichotomy of reactivity: a highly electrophilic benzylic bromide, primed for nucleophilic substitution, and a more stable fluoromethyl group, a bioisosteric mimic of a methyl or hydroxyl group. This unique arrangement allows for the sequential and selective introduction of the 4-(fluoromethyl)benzyl moiety into a wide array of molecular scaffolds, making it a valuable tool in the synthesis of novel therapeutic agents.
This technical guide will delve into the nuanced applications of 1-(bromomethyl)-4-(fluoromethyl)benzene in medicinal chemistry. We will explore the underlying principles that make this reagent a powerful asset in drug discovery, provide detailed, field-proven protocols for its use, and present a case study illustrating its application in the synthesis of a potential therapeutic agent.
The Dichotomy of Reactivity: Bromomethyl vs. Fluoromethyl
The utility of 1-(bromomethyl)-4-(fluoromethyl)benzene lies in the differential reactivity of its two halogenated methyl groups. The bromomethyl group, being a benzylic bromide, is an excellent electrophile and readily participates in SN2 reactions with a wide range of nucleophiles.[1] This high reactivity is attributed to the stability of the incipient carbocation in the transition state, which is stabilized by the adjacent benzene ring.
In contrast, the fluoromethyl group is significantly less reactive towards nucleophilic substitution. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage.[2] This stability is a key feature exploited in medicinal chemistry, as the fluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism.[3]
This disparity in reactivity allows for the selective functionalization of the bromomethyl group while leaving the fluoromethyl group intact. This is a crucial feature that enables medicinal chemists to precisely install the 4-(fluoromethyl)benzyl scaffold onto a parent molecule.
The Fluoromethyl Group: A Bioisosteric Advantage
The fluoromethyl group (–CH₂F) is often employed as a bioisostere for the methyl (–CH₃) or hydroxyl (–OH) group. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate a compound's biological activity, improve its pharmacokinetic profile, or reduce toxicity.[4][5]
The fluoromethyl group offers several advantages as a bioisostere:
Metabolic Stability: As mentioned, the C-F bond is highly resistant to enzymatic cleavage, which can significantly increase the metabolic half-life of a drug candidate.[3]
Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[2]
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.
By incorporating the 4-(fluoromethyl)benzyl moiety, medicinal chemists can leverage these properties to fine-tune the pharmacological profile of their compounds.
Application in the Synthesis of Novel Kinase Inhibitors: A Case Study
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[6] The strategic functionalization of heterocyclic scaffolds is a common approach in the design of potent and selective kinase inhibitors. 1-(Bromomethyl)-4-(fluoromethyl)benzene can serve as a key reagent for introducing a fluorinated benzyl group onto these scaffolds, which can enhance their binding affinity and cellular activity.
The following section provides a detailed protocol for a representative synthesis of a 4-(fluoromethyl)benzyl-substituted pyrazole, a common core structure in many kinase inhibitors. This protocol is based on established synthetic methodologies for the alkylation of N-heterocycles with benzyl bromides.[7]
Protocol: Synthesis of 1-((4-(Fluoromethyl)phenyl)methyl)-1H-pyrazole
This protocol details the N-alkylation of pyrazole with 1-(bromomethyl)-4-(fluoromethyl)benzene.
Materials:
1-(Bromomethyl)-4-(fluoromethyl)benzene
Pyrazole
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a clean, dry round-bottom flask, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
Reagent Addition: While stirring, add a solution of 1-(bromomethyl)-4-(fluoromethyl)benzene (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-((4-(fluoromethyl)phenyl)methyl)-1H-pyrazole.
Note: The provided NMR data is a representative example and may vary slightly.
Experimental Workflow Diagram:
Synthetic Workflow for N-alkylation
Causality Behind Experimental Choices:
Base: Potassium carbonate is a mild, inexpensive base suitable for deprotonating the pyrazole nitrogen, making it nucleophilic.
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Temperature: Moderate heating accelerates the reaction rate without promoting significant side reactions.
Workup: The aqueous workup removes the inorganic salts and DMF, while the extraction isolates the desired product.
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Logical Relationships in Drug Design
The incorporation of the 4-(fluoromethyl)benzyl moiety can be part of a broader structure-activity relationship (SAR) study. By systematically modifying different parts of a lead compound, medicinal chemists can probe the key interactions with the biological target and optimize the compound's properties.
Structure-Activity Relationship Logic
Conclusion
1-(Bromomethyl)-4-(fluoromethyl)benzene is a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive bromomethyl group and a stable, bioisosteric fluoromethyl group allows for the strategic and selective incorporation of the 4-(fluoromethyl)benzyl moiety into potential drug candidates. This can lead to significant improvements in a compound's pharmacological profile, including enhanced metabolic stability and target affinity. The detailed protocol provided herein serves as a practical guide for researchers looking to utilize this powerful reagent in their drug discovery efforts. As the demand for more effective and safer therapeutics continues to grow, the importance of intelligently designed building blocks like 1-(bromomethyl)-4-(fluoromethyl)benzene will undoubtedly increase.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of recently introduced synthons. Journal of Fluorine Chemistry, 127(3), 303-319.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243-2266.
Larhed, M., & Hallberg, A. (1996). Microwave-Assisted High-Speed Palladium-Catalyzed Coupling of Aryl and Heteroaryl Boronic Acids with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 61(26), 9582-9584.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
Buchwald, S. L., & Mauger, C. (2005). A new palladium catalyst for the amination of aryl chlorides. Organic Letters, 7(18), 3977-3979.
Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 118(30), 7215-7216.
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Application Note: Step-by-Step Preparation of 1-(Bromomethyl)-4-(fluoromethyl)benzene Derivatives
Introduction & Strategic Rationale 1-(Bromomethyl)-4-(fluoromethyl)benzene (also known as 4-(fluoromethyl)benzyl bromide) is a highly valuable bifunctional building block in medicinal chemistry and materials science. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
1-(Bromomethyl)-4-(fluoromethyl)benzene (also known as 4-(fluoromethyl)benzyl bromide) is a highly valuable bifunctional building block in medicinal chemistry and materials science. The differential reactivity between the benzylic fluoride (a highly stable bioisostere) and the benzylic bromide (a highly reactive electrophile) allows for orthogonal cross-coupling and selective alkylation strategies.
Designing a synthesis for this unsymmetrical p-xylylene derivative requires strict regiocontrol. Starting from symmetrical precursors like 1,4-phenylenedimethanol inevitably leads to statistical mixtures during mono-fluorination. To bypass this, our protocol outlines a highly controlled, three-step linear sequence starting from the commercially available methyl 4-(hydroxymethyl)benzoate . This approach guarantees absolute regiocontrol by utilizing the orthogonal reactivity of an ester and a primary alcohol.
Synthetic Workflow
Figure 1. Three-step synthetic workflow for 1-(bromomethyl)-4-(fluoromethyl)benzene.
Detailed Methodologies & Mechanistic Causality
Step 1: Deoxyfluorination via DAST
Causality & Mechanism:
The conversion of the primary alcohol to a benzylic fluoride is achieved using Diethylaminosulfur trifluoride (DAST). The deoxyfluorination of aliphatic alcohols with DAST is a highly reliable method for C(sp3)-F bond formation[1]. The reaction initiates via the nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of DAST, displacing a fluoride ion. The free fluoride then executes an
SN2
attack on the benzylic carbon, ejecting the dialkylaminosulfinate leaving group. Because DAST can decompose violently at elevated temperatures[2], the reaction must be initiated at cryogenic temperatures. The ester moiety remains completely unreactive under these conditions, ensuring perfect chemoselectivity.
Self-Validating Protocol:
Flame-dry a 250 mL round-bottom flask and purge with Argon.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add DAST (1.2 equiv, 72.2 mmol, 9.5 mL) dropwise via syringe over 15 minutes to safely control the exothermic formation of the aminosulfur intermediate.
Allow the reaction to slowly warm to room temperature and stir for 3 hours.
Validation Step: Monitor via TLC (8:2 Hexane/EtOAc). The fluorinated product (
Rf≈0.6
) will elute significantly higher than the starting alcohol (
Rf≈0.2
).
Quench carefully by pouring the mixture into a beaker containing 100 mL of saturated aqueous
NaHCO3
at 0 °C to neutralize the HF byproduct and prevent unwanted side reactions.
Extract with
CH2Cl2
(3 x 50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Step 2: Controlled Ester Reduction
Causality & Mechanism:
The methyl ester must be reduced to a primary alcohol without cleaving the newly formed C-F bond. Diisobutylaluminum hydride (DIBAL-H) is selected over
LiAlH4
. While aggressive hydrides can occasionally hydrodefluorinate activated benzylic fluorides, DIBAL-H provides a milder, electrophilic reduction pathway that exclusively targets the carbonyl oxygen[3]. Using an excess (>2 equivalents) ensures the reduction proceeds entirely to the alcohol rather than arresting at the aldehyde stage.
Self-Validating Protocol:
In a dried 500 mL flask under Argon, dissolve the crude methyl 4-(fluoromethyl)benzoate (~10 g, 59.5 mmol) in anhydrous
CH2Cl2
(150 mL).
Cool strictly to -78 °C.
Add DIBAL-H (1.0 M in hexanes, 2.2 equiv, 131 mL) dropwise over 30 minutes.
Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
Validation Step: IR spectroscopy of a worked-up aliquot must show the complete disappearance of the ester carbonyl stretch at ~1720 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.
Quench by the slow addition of saturated aqueous Rochelle salt (potassium sodium tartrate) (150 mL). Stir vigorously for 2 hours at room temperature until the stubborn aluminum emulsion breaks and two clear, distinct layers form.
Separate the organic layer, extract the aqueous phase with
CH2Cl2
(2 x 75 mL), dry over
MgSO4
, and concentrate.
Step 3: Bromination via the Appel Reaction
Causality & Mechanism:
Converting the benzylic alcohol to a bromide is achieved using the Appel reaction (
CBr4
and
PPh3
)[4]. This method is explicitly chosen over
PBr3
or
HBr
to maintain strictly neutral conditions, thereby avoiding any acid-catalyzed solvolysis or degradation of the benzylic fluoride. The reaction is thermodynamically driven by the formation of the extremely strong P=O bond in the triphenylphosphine oxide (TPPO) byproduct[5]. The mechanism proceeds via the formation of a bromotriphenylphosphonium bromide salt, followed by alcohol activation and a clean
SN2
displacement by the bromide ion[5].
Self-Validating Protocol:
Dissolve (4-(fluoromethyl)phenyl)methanol (~8.0 g, 57.1 mmol) and carbon tetrabromide (
CBr4
, 1.1 equiv, 62.8 mmol, 20.8 g) in anhydrous
CH2Cl2
(120 mL) at 0 °C under Argon.
Add triphenylphosphine (
PPh3
, 1.1 equiv, 62.8 mmol, 16.5 g) in small portions over 20 minutes. The solution will transition to a pale yellow color indicating the formation of the active phosphonium species.
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
Validation Step: TLC (9:1 Hexane/EtOAc) will confirm the disappearance of the alcohol (
Rf≈0.3
) and the appearance of the highly non-polar benzyl bromide target (
Rf≈0.8
).
Concentrate the reaction mixture to approximately 30 mL.
Add cold hexanes (150 mL) vigorously to precipitate the TPPO byproduct[4].
Filter the white TPPO precipitate through a pad of Celite and concentrate the filtrate.
Purify via short-path silica gel chromatography (100% hexanes) to yield 1-(bromomethyl)-4-(fluoromethyl)benzene as a clear, colorless oil.
Quantitative Data Summary
Step
Transformation
Reagents & Solvents
Temp (°C)
Time (h)
Typical Yield (%)
Primary Purification Method
1
Deoxyfluorination
DAST,
CH2Cl2
-78 to 25
3.0
75 - 85
Aqueous
NaHCO3
quench, Extraction
2
Ester Reduction
DIBAL-H,
CH2Cl2
-78 to 0
2.0
85 - 95
Rochelle salt workup, Extraction
3
Appel Bromination
CBr4
,
PPh3
,
CH2Cl2
0 to 25
2.5
80 - 90
Cold hexane precipitation, Silica plug
References
Joosten, A., & Brioche, J. "Deoxyfluorination of Aliphatic Alcohols." Science of Synthesis. 1
"The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates." PMC - NIH. 2
"Development of a More Sustainable Appel Reaction." ACS Publications. 4
"Moderation of the Electronic Structure of Phosphamides to Execute the Catalytic Appel Reaction Bypassing Phosphine." ACS Publications. 5
"Borane-Mediated Highly Secondary Selective Deoxyfluorination of Alcohols." PMC - NIH.3
Technical Support Center: Purification & Recrystallization of 1-(Bromomethyl)-4-(fluoromethyl)benzene
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling Benzene, 1-(bromomethyl)-4-(fluoromethyl)-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (commonly known as 4-fluoromethylbenzyl bromide, CAS: 114657-15-7).
Substituted benzyl bromides are notoriously challenging to purify due to their high reactivity. They are potent lachrymators, highly moisture-sensitive, and prone to both solvolysis and thermal polymerization. This guide synthesizes field-proven methodologies with the underlying thermodynamic and kinetic causality to ensure your purification workflows are reproducible, high-yielding, and self-validating.
Understanding the physical properties of your target molecule is the first step in designing a rational purification strategy. Table 1 summarizes the critical parameters that dictate our solvent choices and thermal limits [1].
Table 1: Key Parameters for 1-(Bromomethyl)-4-(fluoromethyl)benzene
Property
Value / Parameter
Significance for Purification Strategy
CAS Number
114657-15-7
Primary identifier for literature and safety cross-referencing.
Molecular Weight
203.05 g/mol
Used for mass spectrometry validation (look for the 1:1 M/M+2 isotopic pattern characteristic of bromine).
Boiling Point
~99.5 °C (at reduced pressure)
Dictates that distillation must be performed under high vacuum (<1 Torr) to prevent thermal decomposition.
Solubility Profile
Soluble in Hexanes, DCM, EtOAc. Insoluble in water.
Ideal for aqueous workup. Non-polar solvents (hexanes/pentane) are mandatory for recrystallization to avoid solvolysis.
Stability
Highly moisture and light sensitive.
Requires Schlenk line techniques or inert gas (Ar/N₂) blanketing during filtration to prevent hydrolysis.
Purification Decision Tree
Depending on the scale of your reaction and the impurity profile (e.g., unreacted starting material vs. over-brominated byproducts), you must select the appropriate purification route. The workflow below outlines the logical decision-making process.
Figure 1: Decision tree for selecting the optimal purification method based on crude purity.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . By incorporating in-process analytical checks, you eliminate guesswork and ensure the integrity of your compound before proceeding to downstream applications like YAP-TEAD inhibitor synthesis [3].
Causality: Benzyl bromides possess moderate polarity. They are highly soluble in room-temperature hexanes but their solubility drops exponentially at sub-zero temperatures. We strictly avoid protic solvents (like ethanol) because they induce SN1/SN2 solvolysis, destroying the product [2].
Dissolution: In an oven-dried flask under argon, dissolve the crude 1-(bromomethyl)-4-(fluoromethyl)benzene in a minimum volume of anhydrous hexanes at 35–40 °C. Do not exceed 40 °C to prevent thermal degradation.
Hot Filtration (Optional): If insoluble polymeric residues are present, rapidly filter the warm solution through a pad of Celite into a pre-warmed receiving flask.
Nucleation: Allow the solution to cool slowly to room temperature (20 °C) undisturbed. Slow cooling promotes the formation of a highly ordered crystal lattice, which naturally excludes impurities.
Deep Cooling: Once at room temperature, transfer the flask to a -20 °C freezer for 12–24 hours. Causality: The low melting point of the fluorinated benzyl ring requires deep thermal driving forces to achieve supersaturation and crystallization.
Inert Filtration: Set up a Büchner funnel inside a glovebox, or use an inverted funnel flowing dry nitrogen over the filter paper. Rapidly filter the cold suspension. Crucial Step: Condensation of atmospheric moisture onto the cold crystals will instantly cause hydrolysis.
Washing & Drying: Wash the filter cake with 2 volumes of ice-cold (-20 °C) anhydrous pentane. Dry the crystals under high vacuum (0.1 Torr) for 2 hours.
Self-Validation: Dissolve a single crystal in CDCl₃ and run a rapid ¹H-NMR. The benzylic protons should appear as a sharp singlet around 4.4–4.6 ppm. The absence of a peak at ~4.7 ppm (benzyl alcohol) confirms successful moisture exclusion.
Protocol B: Silica Gel Column Chromatography (For Complex Crude Mixtures)
Causality: Radical bromination often yields unreacted starting material and gem-dibrominated side products. Silica gel chromatography separates these based on subtle polarity differences.
Column Packing: Pack a silica gel column using 100% anhydrous hexanes.
Loading: Load the crude mixture neat, or dissolved in a minimum amount of DCM.
Elution: Elute with a gradient of 100% hexanes to 95:5 Hexanes:Ethyl Acetate.
Fraction Collection: The non-polar 1-(bromomethyl)-4-(fluoromethyl)benzene will elute rapidly (Rf ~ 0.6 in 9:1 Hexanes:EtOAc).
Self-Validation: Spot fractions on a TLC plate and visualize under UV (254 nm). To differentiate the mono-bromide from the di-bromide, use a GC-MS to check the mass of the fractions before pooling.
Troubleshooting & FAQs
Q1: My recrystallization is "oiling out" instead of forming crystals. How do I fix this?
A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts at a temperature lower than the temperature at which it saturates the solvent.
Causality: A high concentration of impurities acts as a freezing-point depressant, lowering the melting point of your mixture below the crystallization temperature.
Solution: Do not attempt to freeze it further. Warm the mixture back to a homogeneous solution, and add a slightly more polar co-solvent (e.g., 1–2% anhydrous dichloromethane) to alter the solubility curve. Alternatively, seed the cold solution with a pure crystal. If it still oils out, your crude is too impure; run it through a short silica plug (Protocol B) first.
Q2: I am seeing a significant amount of the benzyl alcohol derivative in my NMR. Why?
A2: You are observing solvolysis (hydrolysis). Benzyl bromides are highly electrophilic.
Causality: Exposure to atmospheric moisture, or the erroneous use of protic solvents (like methanol or ethanol) during workup or crystallization, leads to the rapid displacement of the bromide ion via a benzylic carbocation intermediate.
Solution: Strictly avoid alcohols. Ensure all solvents are stored over molecular sieves. Dry your organic layer exhaustively with MgSO₄ during the aqueous workup phase before concentration.
Figure 2: Mechanistic pathway of moisture-induced solvolysis degrading the target compound.
Q3: How do I separate the mono-brominated product from the di-brominated (gem-dibromide) byproduct?
A3: This is a classic challenge in Wohl-Ziegler brominations.
Causality: The di-brominated compound has a higher molecular weight and a slightly different dipole moment.
Solution: If the scale is small (<10g), use Protocol B (Chromatography). The mono-bromide will elute slightly faster than the di-bromide. If the scale is large (>50g), utilize vacuum fractional distillation. The di-bromide has a significantly higher boiling point and will remain in the distillation flask while the mono-bromide distills over at ~95-100 °C under high vacuum (<1 Torr) [2].
References
ResearchGate Contributors. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate. Available at:[Link]
Zhang, M., et al. "Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling." eLife. Available at: [Link]
Optimization
Technical Support Center: Troubleshooting Side Products in Benzene, 1-(bromomethyl)-4-(fluoromethyl)- Alkylations
Welcome to the Technical Support Center for troubleshooting alkylation reactions involving Benzene and 1-(bromomethyl)-4-(fluoromethyl)-. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for troubleshooting alkylation reactions involving Benzene and 1-(bromomethyl)-4-(fluoromethyl)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive electrophilic aromatic substitution reactions. By understanding the underlying mechanisms, you can effectively minimize side product formation and optimize your synthetic route to the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Friedel-Crafts alkylation of benzene with 1-(bromomethyl)-4-(fluoromethyl)benzene?
A1: The most prevalent side products are polyalkylated species, where more than one molecule of the alkylating agent has reacted with the benzene ring. This occurs because the initial alkylation product is more reactive than benzene itself. The newly introduced alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic attack.[1][2] Another potential, though less common, issue with benzylic halides is the formation of rearrangement products, although this is more typical for alkyl halides that can form more stable carbocations.[3][4]
Q2: Why is my reaction yielding a complex mixture of products instead of the desired mono-alkylated compound?
A2: A complex product mixture is a hallmark of polyalkylation. The mono-alkylated product is more nucleophilic than the starting benzene, making it susceptible to further alkylation. This is a common limitation of Friedel-Crafts alkylation. Reaction conditions such as temperature, catalyst choice, and the molar ratio of reactants play a crucial role in controlling the extent of polyalkylation.
Q3: Can the Lewis acid catalyst itself cause side reactions?
A3: Yes, the choice and handling of the Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ can promote polysubstitution.[1] Additionally, moisture can deactivate the catalyst.[5] In some cases, particularly at higher temperatures, the catalyst can induce isomerization or disproportionation reactions.[6]
Q4: Are there alternative methods to achieve mono-alkylation if I cannot suppress polyalkylation?
A4: Absolutely. A highly effective and reliable alternative is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2] The acyl group is electron-withdrawing and deactivates the aromatic ring, which effectively prevents the addition of multiple acyl groups.[2] The subsequent reduction, for instance via a Clemmensen or Wolff-Kishner reduction, yields the desired mono-alkylated product without the risk of polyalkylation.[2][7]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Predominance of Polyalkylated Products
The formation of di- and tri-substituted benzene derivatives is a common challenge in Friedel-Crafts alkylations.
Root Cause Analysis:
The initial product of the reaction, an alkylbenzene, is more reactive than benzene. The electron-donating nature of the newly introduced alkyl group activates the ring, making it a more potent nucleophile for subsequent alkylations.[1] This leads to a cascade of reactions resulting in poly-substitution.
Mitigation Strategies:
Stoichiometric Control: Employ a large excess of the aromatic substrate (benzene) relative to the alkylating agent, 1-(bromomethyl)-4-(fluoromethyl)benzene.[1][8] This statistically favors the reaction of the electrophile with the more abundant starting material over the activated mono-alkylated product.[1]
Temperature Regulation: Conduct the reaction at a lower temperature. This can help to decrease the rate of the follow-on alkylation reactions, thereby enhancing the selectivity for the mono-substituted product.[1]
Catalyst Modification: Consider using a milder Lewis acid catalyst instead of highly active ones like AlCl₃.[1] Milder catalysts can provide better control over the reaction and reduce the propensity for polysubstitution.
Visualizing the Problem: The Polyalkylation Cascade
Caption: The reaction cascade leading to polyalkylation.
Issue 2: Low or No Yield of the Desired Product
Several factors can contribute to a failed or low-yielding alkylation reaction.
Root Cause Analysis:
Deactivated Aromatic Ring: While not an issue with benzene itself, it's a critical consideration for substituted benzenes. Strongly electron-withdrawing groups on the aromatic ring can render it too electron-poor to react.[4][5]
Catalyst Inactivation: The presence of moisture can deactivate the Lewis acid catalyst.[5] Similarly, if the aromatic substrate contains basic functional groups like amines, they can form complexes with the catalyst, deactivating it.[9]
Impure Reagents: The purity of both the alkylating agent and the benzene is crucial for a successful reaction.
Troubleshooting Protocol:
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. The Lewis acid catalyst should be fresh and handled under an inert atmosphere to prevent moisture contamination.
Verify Reagent Purity: Use freshly distilled benzene and ensure the purity of the 1-(bromomethyl)-4-(fluoromethyl)benzene.
Catalyst Loading: Ensure the correct stoichiometric amount of the Lewis acid catalyst is used. The activity of Lewis acids can vary, with a common reactivity order being AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BCl₃ > BF₃.[6]
Optimizing solvent conditions for 1-(bromomethyl)-4-(fluoromethyl)benzene reactions
Welcome to the Technical Support & Troubleshooting Center for 1-(bromomethyl)-4-(fluoromethyl)benzene. As a bifunctional benzylic halide, this molecule presents a unique chemoselective challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for 1-(bromomethyl)-4-(fluoromethyl)benzene.
As a bifunctional benzylic halide, this molecule presents a unique chemoselective challenge. It features a highly reactive benzylic bromide (
−CH2Br
) and a highly inert benzylic fluoride (
−CH2F
). The key to mastering reactions with this substrate lies not in changing the nucleophile, but in engineering the solvent environment to exploit the vast differences in their bond dissociation energies (BDE) and solvation requirements.
Below is our comprehensive guide to troubleshooting, optimizing, and executing chemoselective substitutions.
Part 1: The Causality of Chemoselectivity (Why Solvent Matters)
The reactivity of 1-(bromomethyl)-4-(fluoromethyl)benzene is dictated by two competing physical properties:
The C–Br Bond: With a relatively low BDE (~70 kcal/mol) and high polarizability, the benzylic bromide is primed for standard
SN2
or
SN1
reactions[1]. It reacts fastest when the nucleophile is unsolvated (high ground-state energy).
The C–F Bond: The benzylic C–F bond is exceptionally strong (~105 kcal/mol) and highly electronegative[2]. Fluoride is a poor leaving group in standard
SN2
reactions[3]. To break this bond, the solvent must provide an electrophilic pull—specifically via strong Hydrogen Bond Donors (HBDs) that form an
F⋯H–O
interaction, lowering the transition state energy for cleavage[3][4].
Quantitative Solvent Matrix
To predict reactivity, we rely on the Kamlet-Taft hydrogen-bond donor parameter (
α
) and the dielectric constant (
ϵ
).
Solvent
Dielectric Constant (
ϵ
)
H-Bond Donor (
α
)
Reactivity at
−CH2Br
Reactivity at
−CH2F
Primary Application
DMF
36.7
0.00
Very High (
SN2
)
Inert
Strict chemoselective C–Br substitution.
Acetonitrile
37.5
0.19
High (
SN2
)
Inert
General substitution; easily removed.
Toluene
2.38
0.00
Moderate
Inert
Phase-transfer catalysis; slowing fast reactions.
Water/iPrOH
~80.1
1.17
High (Solvolysis)
Moderate
Mild C–F activation via H-bonding.
HFIP
16.7
1.96
High (Solvolysis)
High
Forcing C–F cleavage / Friedel-Crafts.
Data synthesis based on solvent effects in benzylic substitution and H-bond activation[2][5].
Part 2: Experimental Workflows & Methodologies
Protocol A: Strict Chemoselective Substitution at the Bromomethyl Group
Goal: 100% displacement of the bromide while leaving the fluoromethyl group completely intact.
Mechanism:SN2
acceleration via nucleophile desolvation.
Solvent Preparation: Purify and dry N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to strictly <50 ppm water. Causality: Trace water acts as an H-bond donor (
α=1.17
) which can prematurely activate the C–F bond, leading to a loss of chemoselectivity[3].
Substrate Addition: Dissolve 1-(bromomethyl)-4-(fluoromethyl)benzene (1.0 equiv) in the anhydrous solvent (0.2 M concentration) under an inert argon atmosphere.
Nucleophile Introduction: Cool the reaction to 0 °C. Slowly add the nucleophile (e.g.,
NaN3
, amines, or thiolates) (1.05 equiv). Causality: Polar aprotic solvents do not solvate anions well, making the nucleophile highly reactive. Cooling prevents unwanted dimerization or over-alkylation[5].
Monitoring: Stir for 1–4 hours, allowing it to warm to room temperature. Monitor via LCMS. The C–F bond will remain untouched.
Protocol B: Forcing Substitution at the Fluoromethyl Group
Goal: Activating the stubborn C–F bond for substitution or Friedel-Crafts alkylation.
Mechanism: Transition state stabilization via strong hydrogen bonding.
Solvent Selection: Use Hexafluoroisopropanol (HFIP) or a 1:1 mixture of Water/Isopropanol. Causality: HFIP has a massive H-bond donor capacity (
α=1.96
). It donates a hydrogen bond to the fluorine atom, drastically weakening the C–F bond and generating a transient benzylic cation/activated complex[2].
Reagent Mixing: Dissolve the monofluorinated intermediate (from Protocol A) in HFIP (0.1 M).
Reaction Execution: Add the desired nucleophile or arene (for Friedel-Crafts). Heat to 40–60 °C. Causality: Unlike standard
SN2
reactions which fail at the C–F bond even under harsh heating, the H-bond activation lowers the activation energy sufficiently for the reaction to proceed under remarkably mild conditions[2][4].
Part 3: Visualizing the Reaction Logic
Flowchart: Solvent selection logic for chemoselective benzylic substitution.
Mechanistic divergence based on bond dissociation energies and solvent H-bonding.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of products (loss of chemoselectivity) when using methanol as my solvent?A: Methanol is a polar protic solvent. While it easily supports nucleophilic substitution at the benzylic bromide[5], its hydrogen-bonding capability (
α=0.98
) partially activates the benzylic fluoride. This leads to unwanted background solvolysis at the
−CH2F
position. To maintain strict selectivity for the bromide, you must switch to a polar aprotic solvent like DMF or Acetonitrile.
Q2: I need to displace the fluorine atom, but standard heating with strong nucleophiles in DMF is failing. Why?A: Fluoride is an exceptionally poor leaving group in standard unactivated
SN2
reactions due to the high C–F bond strength[3]. Heating in aprotic solvents will generally lead to substrate decomposition before C–F cleavage occurs. You must change the mechanism of activation, not just the temperature. Switch to an H-bond donor solvent (like HFIP) to electrophilically pull the fluorine[2], or utilize a transition metal catalyst (like Palladium) capable of oxidative addition into the C–F bond[6].
Q3: How does trace water affect my reactions?A: Trace water acts as a potent H-bond donor. Studies have shown that the presence of water as a cosolvent can accelerate the substitution of activated alkyl fluorides by up to 10-fold by stabilizing the transition structure via an
F⋯H2O
interaction[3]. If your goal is to preserve the
−CH2F
group, strict anhydrous technique is a self-validating requirement.
References
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters - ACS Publications. Available at: [Link]
Stereochemical outcomes of C–F activation reactions of benzyl fluoride. PMC. Available at: [Link]
Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. Available at: [Link]
Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Research Collection - ETH Zurich. Available at: [Link]
Technical Support Center: Handling 1-(Bromomethyl)-4-(fluoromethyl)benzene in Inert Atmospheres
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, field-proven protocols for handling highly sensitive alkyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require rigorous, field-proven protocols for handling highly sensitive alkylating agents.
Reagent Intelligence & Chemical Profile
1-(Bromomethyl)-4-(fluoromethyl)benzene (also known as 4-(fluoromethyl)benzyl bromide) is a potent electrophile widely used in medicinal chemistry. However, its highly activated benzylic position makes the carbon-bromine bond exceptionally susceptible to nucleophilic attack by water[1]. Even trace moisture (<5 ppm) inside a glovebox can trigger rapid hydrolysis.
Denser than water; requires careful pipetting technique to avoid dripping and spills.
Primary Hazards
Lachrymator, Corrosive
Severe mucous membrane irritant; requires strict atmospheric containment.
Degradation Products
Benzyl alcohol derivative, HBr
HBr is a volatile acid and a catastrophic glovebox catalyst poison[3].
The Causality of Degradation & System Failure
Understanding why a reagent fails is the first step in preventing equipment damage. Benzyl bromides undergo rapid hydrolysis via SN1/SN2 mechanisms upon exposure to moisture[1]. The resulting byproduct, Hydrobromic acid (HBr), is highly detrimental to glovebox infrastructure.
Glovebox purification systems rely on a finely dispersed copper/palladium catalyst bed to scavenge oxygen. When HBr vapor circulates through this system, it irreversibly reacts with these metal oxides, permanently destroying the bed's oxygen-scavenging capacity[3][4]. Furthermore, the acidic vapor etches the delicate circuitry of O2 and H2O analyzers, leading to erratic readings and sensor death[5].
Fig 1: Hydrolysis pathway of benzyl bromides and subsequent glovebox catalyst/sensor poisoning.
To maintain scientific integrity and protect your equipment, every handling step must be isolated and validated.
Protocol A: Safe Introduction into the Glovebox
Rationale: Bringing sealed vials of volatile liquids directly into the antechamber can cause an explosion due to pressure differentials, or introduce dissolved oxygen/water into the main chamber[6].
Preparation: Transfer the required volume of the reagent into a heavy-walled Schlenk flask equipped with a Teflon stopcock.
Degassing: Perform three consecutive Freeze-Pump-Thaw cycles on a Schlenk line to rigorously remove dissolved O2 and trace moisture.
Antechamber Transfer: Place the sealed Schlenk flask into the glovebox antechamber.
Cycling: Perform three standard evacuation/refill cycles with inert gas (N2 or Ar). Ensure the vacuum pulls down to at least -29 inHg before refilling[5].
Validation: Once inside the main chamber, keep the flask sealed until the exact moment of use.
Protocol B: In-Box Handling & Catalyst Isolation
Rationale: Even with careful handling, microscopic vapor release occurs. The catalyst bed must be actively protected from volatile halogens[4][7].
Isolate the Atmosphere: Before opening the reagent vial, turn OFF the circulation blower to bypass the catalyst bed[7].
Handling: Weigh or dispense the reagent using dedicated, disposable glassware. Keep all contaminated waste (pipettes, tips) in a tightly sealed secondary container.
Quenching/Sealing: Immediately cap the stock vial and seal your reaction vessel.
Purging: Turn on the glovebox purge function for 15–20 minutes to flush any residual benzyl bromide or HBr vapors out of the box and into the exhaust[4].
Re-engagement: Only after purging, turn the circulation blower back ON [7].
Self-Validation: Briefly uncap a small diagnostic vial of diethylzinc. If no white smoke (zinc oxide) appears, the atmosphere is clean, dry, and safe[4].
Fig 2: Safe handling workflow to prevent cross-contamination and protect glovebox atmosphere.
Troubleshooting Guide & FAQs
Q: My oxygen and moisture sensors are reading erratically (or spiking) after I opened the reagent vial. What happened?A: The sensors are likely experiencing acid etching. The reagent has hydrolyzed, releasing HBr vapor[3]. HBr interferes with the electrochemical cells of O2 sensors and the capacitance of Al2O3 moisture probes. Immediate Action: Seal the reagent, turn off the sensors to prevent permanent damage, and initiate a full system purge[8].
Q: How can I visually validate that my stock of 1-(bromomethyl)-4-(fluoromethyl)benzene hasn't degraded before setting up my reaction?A: Pure benzyl bromides are typically clear, colorless liquids (or white low-melting solids). If the reagent has taken on a yellowish tint, appears cloudy, or if you observe a pressure release (a "hiss") upon opening the vial, it has likely degraded and generated HBr gas[9]. For rigorous validation, run a quick 1H NMR; look for the disappearance of the benzylic CH2-Br peak and the appearance of a CH2-OH peak.
Q: I accidentally spilled a few drops of the reagent inside the box. What is the emergency cleanup protocol?A: Do not use water or standard alcohols to clean it, as this will accelerate hydrolysis and HBr generation.
Absorb the spill using dry, oven-baked Kimwipes or a dry inert absorbent[6].
Place the contaminated wipes into a sealable jar containing a solid base (like anhydrous K2CO3 or NaHCO3) to scavenge any evolving HBr[4].
Seal the jar, remove it via the antechamber, and purge the glovebox for 30 minutes before resuming circulation.
Q: Why do I need to store this reagent over a stabilizer, and what should I use?A: Over time, even in a dark freezer, benzyl bromides can undergo auto-catalytic degradation. Storing the reagent over activated 4Å molecular sieves or silver wire helps scavenge trace moisture and free halogens, respectively, prolonging the shelf life. Note: Ensure sieves are rigorously activated under vacuum at 300 °C, as improperly dried sieves can actually catalyze degradation and cause the vial to burst from HBr pressure[9].
Reducing polymerization during Benzene, 1-(bromomethyl)-4-(fluoromethyl)- synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered durin...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, with a specific focus on preventing unwanted polymerization.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues that may arise during the synthesis.
Q1: My reaction mixture is becoming viscous and difficult to stir. What is happening and how can I prevent it?
A: Increased viscosity is a strong indicator of undesirable polymerization. This occurs when the desired product, a benzylic bromide, undergoes self-condensation or reacts with other radical species in the mixture. To prevent this, ensure you are using an appropriate radical inhibitor, maintaining strict temperature control, and using the correct stoichiometry of reagents.
Q2: I'm observing the formation of black, insoluble solids in my product upon storage. What are these and how can I avoid them?
A: The formation of black solids is often due to the slow polymerization and degradation of the benzylic bromide product over time.[1] Benzylic bromides can be unstable and susceptible to self-condensation, especially when exposed to light, heat, or impurities.[1] Storing the purified product under an inert atmosphere (nitrogen or argon), at low temperatures, and protected from light can significantly improve its stability. The addition of a stabilizer, such as a radical inhibitor, can also be beneficial.
Q3: My reaction yield is consistently low, and I'm isolating a significant amount of a high-molecular-weight, sticky substance. What is the likely cause?
A: This is a classic sign of polymerization competing with the desired bromination reaction. The key is to favor the kinetics of the desired radical substitution over the polymerization side reaction. This can be achieved by carefully controlling the concentration of the bromine radical, using a radical initiator judiciously, and potentially employing a solvent that disfavors polymerization.[2]
II. Troubleshooting Guide: Preventing Polymerization
This guide provides a structured approach to troubleshooting and preventing polymerization during the synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-.
Issue 1: Uncontrolled Polymerization During Reaction
Symptoms:
Rapid increase in reaction mixture viscosity.
Formation of a gummy or solid mass.
Exothermic reaction that is difficult to control.
Low yield of the desired monomeric product.
Root Cause Analysis and Solutions:
The synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- typically proceeds via a free-radical bromination of 1-fluoro-4-methylbenzene. This process involves the generation of a benzylic radical, which is stabilized by the aromatic ring.[3][4][5] However, this reactive intermediate can also initiate a chain-reaction polymerization, leading to the formation of poly(benzyl) structures.
Caption: Troubleshooting workflow for polymerization.
Solution 1: Implement a Radical Inhibitor
Why it works: Radical inhibitors are compounds that react with and neutralize the chain-carrying radicals, effectively terminating the polymerization process.[6] They are crucial for stabilizing the reaction and preventing the formation of unwanted polymers.[7]
Recommended Inhibitors:
Inhibitor
Recommended Concentration (ppm)
Key Features
TEMPO
100-500
Highly effective scavenger of carbon-centered radicals.[7]
Hydroquinone
200-1000
Acts as a hydrogen donor to terminate radical chains.
Butylated Hydroxytoluene (BHT)
200-1000
A common and cost-effective phenolic antioxidant.
Experimental Protocol:
Before initiating the reaction, add the chosen inhibitor to the reaction vessel containing the starting material and solvent.
Ensure the inhibitor is fully dissolved before proceeding with the addition of the brominating agent and radical initiator.
Solution 2: Strict Temperature Control
Why it works: Radical polymerization is often highly temperature-dependent. Higher temperatures can increase the rate of both initiation and propagation of the polymerization chain reaction. Maintaining a lower, controlled temperature can favor the desired bromination reaction.
Experimental Protocol:
Use a temperature-controlled reaction setup, such as an oil bath or a cryostat, to maintain the desired reaction temperature.
Monitor the internal temperature of the reaction mixture throughout the process.
If an exotherm is observed, immediately cool the reaction mixture to bring the temperature back under control.
Solution 3: Judicious Use of Radical Initiator
Why it works: The radical initiator, such as AIBN or benzoyl peroxide, is necessary to start the desired bromination reaction. However, an excess of initiator can generate a high concentration of radicals, which can accelerate polymerization.
Experimental Protocol:
Use the minimum effective concentration of the radical initiator. This should be determined through small-scale optimization experiments.
Consider the slow addition of the initiator over the course of the reaction rather than adding it all at once. This can help maintain a low and steady concentration of radicals.
Issue 2: Product Instability and Polymerization During Workup and Purification
Symptoms:
The product appears clean after the initial reaction but forms solids or becomes viscous during extraction, concentration, or chromatography.
Discoloration of the product during purification.
Root Cause Analysis and Solutions:
The workup and purification steps can expose the benzylic bromide to conditions that promote polymerization, such as elevated temperatures during solvent removal or exposure to acidic or basic conditions.
Caption: Desired reaction vs. polymerization side reaction.
Solution 1: Low-Temperature Solvent Removal
Why it works: Removing solvents under reduced pressure at elevated temperatures can provide the energy needed to initiate polymerization.
Experimental Protocol:
Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40 °C).
Avoid concentrating the product to complete dryness, as this can increase the likelihood of polymerization. It is often better to leave a small amount of a high-boiling, inert solvent.
Solution 2: Quenching and Neutral Washes
Why it works: Residual acids or bases from the reaction or workup can catalyze the decomposition and polymerization of the benzylic bromide.
Experimental Protocol:
After the reaction is complete, quench the mixture by washing with a mild reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove any remaining bromine.
Follow with washes with a saturated sodium bicarbonate solution to neutralize any acidic byproducts and then with brine.
Solution 3: Stabilizer Addition Prior to Purification
Why it works: Adding a small amount of a radical inhibitor to the crude product before purification can help prevent polymerization during subsequent steps.
Experimental Protocol:
After the initial workup and before solvent removal or chromatography, add a small amount (100-200 ppm) of an inhibitor like BHT.
III. References
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
National Institutes of Health. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [Link]
PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link]
Google Patents. (n.d.). JP2001081461A - Inhibitor composition for stabilizing free-radical polymerizable substance. Retrieved from
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. Retrieved from [Link]
Andrey K. (2013, July 22). Radical Reaction Inhibitors. YouTube. Retrieved from [Link]
Reactivity comparison of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- vs benzyl bromide
Executive Summary In drug development and synthetic organic chemistry, the precise tuning of benzylic electrophiles is critical for optimizing alkylation workflows. This guide provides an in-depth comparative analysis be...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In drug development and synthetic organic chemistry, the precise tuning of benzylic electrophiles is critical for optimizing alkylation workflows. This guide provides an in-depth comparative analysis between benzyl bromide (the unsubstituted baseline) and 4-(fluoromethyl)benzyl bromide [Benzene, 1-(bromomethyl)-4-(fluoromethyl)-].
While both substrates are highly reactive primary benzylic halides, the introduction of the para-fluoromethyl (-CH₂F) group fundamentally alters the electronic landscape of the molecule. Because the substituent is at the para position, steric hindrance at the reactive benzylic carbon is negligible. Consequently, the divergence in their reactivity profiles—specifically their behavior in unimolecular (
SN1
) versus bimolecular (
SN2
) substitution pathways—is governed entirely by electronic effects.
Mechanistic Rationale & Causality
To predict and control the reactivity of these electrophiles, we must analyze the electronic nature of the -CH₂F group using linear free-energy relationships.
According to established Hammett substituent constants, the -CH₂F group possesses a
σp
value of approximately +0.12 . This positive value indicates that the group is mildly electron-withdrawing, driven primarily by the strong inductive effect (-I) of the highly electronegative fluorine atom, which outweighs any weak hyperconjugative donation from the C-H bonds.
Impact on Unimolecular Substitution (
SN1
)
In an
SN1
solvolysis reaction, the rate-determining step (RDS) is the heterolytic cleavage of the C-Br bond to generate a benzylic carbocation. Carbocations are electron-deficient species stabilized by electron-donating groups. The electron-withdrawing nature of the -CH₂F group inductively pulls electron density away from the aromatic ring, destabilizing the adjacent positive charge at the benzylic position. Causality: This destabilization increases the activation energy (
ΔG‡
) of the transition state, resulting in a slower
SN1
reaction rate for 4-(fluoromethyl)benzyl bromide compared to benzyl bromide.
Impact on Bimolecular Substitution (
SN2
)
In an
SN2
pathway, the RDS involves the concerted backside attack of a nucleophile. The transition state is electron-rich, characterized by a partial negative charge distributed between the incoming nucleophile and the departing bromide ion. The adjacent
π
-system of the benzene ring stabilizes this transition state via electrostatic interactions . The addition of the electron-withdrawing -CH₂F group further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO, the
σ∗
of the C-Br bond) and stabilizes the partial negative charge buildup . Causality: This electronic stabilization lowers the activation barrier, resulting in an accelerated
SN2
reaction rate for 4-(fluoromethyl)benzyl bromide relative to the unsubstituted baseline.
Fig 2. SN2 mechanistic pathway illustrating transition state stabilization by the -CH2F group.
Quantitative Data Summary
The following table summarizes the anticipated relative kinetic performance of both substrates based on their electronic parameters.
Substrate
Hammett Constant (
σp
)
SN1
Relative Rate (Solvolysis in 50% EtOH)
SN2
Relative Rate (NaN₃ in Acetone)
Primary Application
Benzyl Bromide
0.00
1.00 (Baseline)
1.00 (Baseline)
General purpose alkylation
4-(Fluoromethyl)benzyl bromide
+0.12
~0.60 (Decelerated)
~1.80 (Accelerated)
Directed
SN2
labeling/coupling
Experimental Protocols (Self-Validating Systems)
To objectively verify the reactivity differences, the following protocols are designed as self-validating systems. Every step includes internal controls to ensure data integrity and prevent misinterpretation of kinetic artifacts.
Protocol A:
SN1
Solvolysis Kinetics via Conductometry
Causality for method choice: Solvolysis of benzylic bromides in aqueous ethanol generates hydrobromic acid (HBr). Conductometry continuously measures the increase in ionic conductivity, providing a non-invasive, real-time data stream that eliminates the volumetric errors associated with discrete aliquot quenching.
Step-by-Step Methodology:
Solvent Preparation: Prepare a 50:50 (v/v) mixture of absolute ethanol and ultra-pure water. Equilibrate 50.0 mL of this solvent in a jacketed reaction vessel maintained strictly at 25.0 ± 0.1 °C using a circulating water bath.
Probe Calibration: Insert a calibrated conductivity probe into the vessel and establish a stable baseline reading for 5 minutes.
Initiation: Rapidly inject 50.0
μ
L of the benzylic bromide substrate (neat) into the vigorously stirred solvent. Begin data acquisition immediately (1 reading/second).
Data Acquisition: Monitor the conductivity until it plateaus (indicating >99% conversion).
Validation & Analysis: Calculate the pseudo-first-order rate constant (
kobs
) by plotting
ln(κ∞−κt)
versus time, where
κ
is conductivity. Self-validation: The linearity of this logarithmic plot (
R2>0.99
) confirms that the reaction is strictly unimolecular and not suffering from autocatalytic artifacts.
Protocol B:
SN2
Kinetics via in situ
1
H-NMR
Causality for method choice: Acetone-
d6
is chosen as a polar aprotic solvent because it leaves the azide nucleophile unsolvated and highly reactive, driving a pure
SN2
mechanism. The inclusion of 1,3,5-trimethoxybenzene as an internal standard ensures strict mass balance tracking.
Step-by-Step Methodology:
Reagent Preparation: Prepare a stock solution of 0.10 M Sodium Azide (NaN₃) and 0.05 M 1,3,5-trimethoxybenzene (internal standard) in anhydrous Acetone-
d6
.
Sample Loading: Transfer 0.50 mL of the stock solution into an NMR tube. Equilibrate the tube in the NMR spectrometer probe at 25.0 °C.
Initiation: Eject the tube, rapidly inject 10.0
μ
L of the benzylic bromide substrate, invert twice to mix, and immediately re-insert into the spectrometer.
Arrayed Acquisition: Run an arrayed
1
H-NMR kinetic experiment, acquiring one spectrum every 60 seconds for 2 hours.
Validation & Analysis: Integrate the benzylic -CH₂- protons of the reactant (typically ~4.5 ppm) and the product (typically ~4.3 ppm) relative to the internal standard peak (aromatic C-H at 6.1 ppm).
Self-validation: Verify that the sum of the reactant and product concentrations equals the initial reactant concentration at every time point. Any deviation indicates a competing side reaction (e.g., elimination or hydrolysis from adventitious water), ensuring absolute trustworthiness of the extracted second-order rate constants.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL: [Link]
Robiette, R., Trieu-Van, T., Aggarwal, V. K., & Harvey, J. N. (2016). Activation of the SN2 Reaction by Adjacent π Systems: The Critical Role of Electrostatic Interactions and of Dissociative Character. Journal of the American Chemical Society, 138(3), 734-737. URL: [Link]
Erden, I., Gronert, S., Keeffe, J. R., Ma, J., Ocal, N., Gärtner, C., & Soukup, L. L. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6410-6418. URL: [Link]
Comparative
A Comparative Guide to HPLC Method Validation for the Purity Analysis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, a key intermediate in pha...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a robust, validated HPLC method in accordance with stringent regulatory standards. We will delve into the causality behind experimental choices, ensuring that every described protocol is a self-validating system grounded in scientific integrity.
The purity of starting materials and intermediates is a critical quality attribute in drug substance manufacturing, directly impacting the safety and efficacy of the final drug product. A validated, stability-indicating HPLC method is the cornerstone of ensuring this purity. This guide will not only outline the "how" but, more importantly, the "why" behind each step of the method validation process, drawing upon the globally harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Analytical Challenge: Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- presents a unique analytical challenge due to its reactive bromomethyl group, which makes it susceptible to degradation. A successful HPLC method must be able to separate the main compound from potential process-related impurities and degradation products.
Proposed HPLC Method for Purity Analysis
Given the lack of a standardized method for this specific compound, we propose the following starting point for method development and subsequent validation, based on methods for structurally similar halogenated and benzylated compounds.
Table 1: Proposed HPLC Method Parameters
Parameter
Proposed Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
A C18 column provides excellent hydrophobic retention for aromatic compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase
Acetonitrile:Water (Gradient)
A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program
50% B to 90% B over 15 min
This gradient profile allows for the elution of more polar impurities early in the run, followed by the main analyte and then any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength
254 nm
A common wavelength for the detection of aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength for detection.
Injection Volume
10 µL
A typical injection volume that balances sensitivity and peak shape.
Diluent
Acetonitrile:Water (50:50)
The diluent should be similar to the initial mobile phase composition to ensure good peak shape.
The Pillars of Method Validation: A Comparative Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The following sections will detail the validation parameters as stipulated by ICH Q2(R1) and the FDA, providing a comparative framework for assessing method performance.[1][4][5][6]
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8][9] For a purity method, this is arguably the most critical parameter.
Experimental Approach: Forced Degradation Studies
To demonstrate specificity, forced degradation (stress testing) studies are essential.[10][11][12] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products. The goal is to achieve a target degradation of 5-20%.[13][14]
Table 2: Forced Degradation Conditions and Expected Outcomes
A successful specificity study will demonstrate that the main analyte peak is well-resolved from all degradation product peaks, with a resolution of >2. Peak purity analysis using a photodiode array (PDA) detector should also be performed to confirm that the analyte peak is spectrally homogeneous.
Caption: Workflow for establishing method specificity through forced degradation.
Linearity and Range: Quantifying the Relationship
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16][17][18]
Experimental Approach:
A minimum of five concentrations of the reference standard are prepared across the desired range. For a purity method, this range typically spans from the limit of quantitation (LOQ) to 150% of the expected impurity concentration.
Table 3: Linearity and Range Data (Hypothetical)
Concentration (µg/mL)
Peak Area (mAU*s)
1
15,234
5
75,987
10
151,543
20
302,876
50
755,123
The data is then plotted (Concentration vs. Peak Area) and subjected to linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[9] It is a measure of the method's trueness.
Experimental Approach:
Accuracy is typically assessed by spiking a placebo (a mixture of all components except the analyte) with known amounts of the analyte at different concentration levels. A minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) with three replicates at each level are analyzed.
Table 4: Accuracy Data (Hypothetical)
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
% Recovery
5.0
4.95
99.0%
10.0
10.1
101.0%
15.0
14.9
99.3%
Acceptance Criteria:
% Recovery: Typically within 98.0% to 102.0%.
Precision: Measuring the Degree of Scatter
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is usually expressed as the relative standard deviation (RSD).
Experimental Approach:
Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing a minimum of six replicate injections of the same sample.
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
Table 5: Precision Data (Hypothetical)
Precision Level
Parameter
Result (RSD)
Repeatability
6 replicate injections
≤ 1.0%
Intermediate Precision
Different day, different analyst
≤ 2.0%
Acceptance Criteria:
RSD: Should not be more than 2.0%.
Caption: Levels of precision in method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring Sensitivity
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][19]
Experimental Approach:
LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[20][21][22]
Calibration Curve Method:
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 6: LOD and LOQ Comparison (Hypothetical)
Parameter
Method 1 (Proposed)
Method 2 (Alternative Column)
LOD (µg/mL)
0.1
0.15
LOQ (µg/mL)
0.3
0.5
Robustness: Assessing Reliability
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][23]
Experimental Approach:
Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated.
Table 7: Robustness Study Parameters and Variations
Parameter
Variation
Flow Rate
± 0.1 mL/min
Column Temperature
± 2 °C
Mobile Phase Composition
± 2% organic
pH of Aqueous Phase
± 0.2 units
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria for all tested variations.
System Suitability: Ensuring System Performance
System suitability testing is an integral part of an analytical procedure.[24] It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Table 8: System Suitability Parameters and Acceptance Criteria
Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
> 2000
Resolution
> 2.0 (between the main peak and the closest eluting impurity)
%RSD of replicate injections
≤ 2.0%
Experimental Protocols
Protocol 1: Forced Degradation Sample Preparation
Acid Hydrolysis: Dissolve 10 mg of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in 1 mL of acetonitrile. Add 9 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with diluent.
Base Hydrolysis: Dissolve 10 mg of the substance in 1 mL of acetonitrile. Add 9 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl and dilute to 100 µg/mL with diluent.
Oxidative Degradation: Dissolve 10 mg of the substance in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 100 µg/mL with diluent.
Thermal Degradation: Keep 10 mg of the solid substance in an oven at 80 °C for 48 hours. Dissolve and dilute to 100 µg/mL with diluent.
Photolytic Degradation: Expose 10 mg of the solid substance to the specified light conditions. Dissolve and dilute to 100 µg/mL with diluent.
Protocol 2: Linearity Standard Preparation
Prepare a stock solution of the reference standard at a concentration of 100 µg/mL in diluent.
Perform serial dilutions to prepare at least five standard solutions covering the range of LOQ to 150% of the expected impurity concentration.
Conclusion
This guide provides a comprehensive framework for the validation of an HPLC method for the purity analysis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a reliable and scientifically sound analytical method can be established. The key to a successful validation is a thorough understanding of the scientific principles behind each parameter and a meticulous experimental approach. The proposed method and validation strategy, grounded in ICH and FDA guidelines, offer a robust starting point for any laboratory tasked with this analytical challenge.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Specificity in HPLC Method Validation. Biorelevant.com. [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
How to Achieve Low LOD in HPLC—Key Methods. Patsnap. [Link]
A Guide to Analytical Method Validation. Waters Corporation. [Link]
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
Steps for HPLC Method Validation. Pharmaguideline. [Link]
GC-MS Fragmentation Profiling: 1-(Bromomethyl)-4-(fluoromethyl)benzene vs. Structural Alternatives
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated building blocks during early-stage drug development. Compounds like 1-(bromomethyl)-4-(fluoromethyl)benzen...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated building blocks during early-stage drug development. Compounds like 1-(bromomethyl)-4-(fluoromethyl)benzene (also known as p-fluoromethylbenzyl bromide) are highly versatile intermediates, critical for synthesizing complex active pharmaceutical ingredients (APIs) such as terfenadine analogs[1] and photoredox plasmodione models[2].
To ensure analytical rigor, this guide provides an objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) performance and Electron Ionization (EI) fragmentation patterns of 1-(bromomethyl)-4-(fluoromethyl)benzene against its widely used structural alternatives: Benzyl Bromide and 1,4-Bis(bromomethyl)benzene.
Mechanistic Causality in Fragmentation (E-E-A-T)
When subjected to standard 70 eV Electron Ionization, the molecular ion [M]⁺• of 1-(bromomethyl)-4-(fluoromethyl)benzene possesses significant internal energy. However, the subsequent fragmentation pathway is strictly dictated by reaction kinetics and bond dissociation energies (BDE).
The C–Br bond (~280 kJ/mol) is substantially weaker than the C–F bond (~485 kJ/mol). Consequently, the primary and most rapid fragmentation event is the homolytic cleavage of the C–Br bond, expelling a bromine radical[3]. This yields the 4-(fluoromethyl)benzyl cation at m/z 123, which dominates the spectrum as the base peak (100% relative abundance).
Unlike the standard tropylium ion (m/z 91) observed in unsubstituted benzyl bromide[4][5], the m/z 123 ion retains the fluorine atom. This provides a highly specific diagnostic marker. Secondary fragmentation involves the much slower elimination of HF (20 Da) to form the m/z 103 cation, a process requiring complex structural rearrangement[6].
EI-MS fragmentation pathway of 1-(bromomethyl)-4-(fluoromethyl)benzene.
Comparative Performance & Experimental Data
To objectively evaluate the analytical detectability of these building blocks, we must compare their GC-MS profiles. The presence of the highly stable fluoromethyl group significantly alters the mass spectral fingerprint compared to non-fluorinated or polybrominated analogs.
Table 1: Comparative GC-MS Fragmentation Data (EI, 70 eV)
Compound
Molecular Ion [M]⁺ (m/z)
Base Peak (m/z)
Key Secondary Fragments (m/z)
Isotopic Signature
1-(Bromomethyl)-4-(fluoromethyl)benzene
202, 204
123 [M-Br]⁺
103 [M-Br-HF]⁺
1:1 Doublet at [M]⁺
Benzyl Bromide
170, 172
91 [M-Br]⁺
65[C₅H₅]⁺
1:1 Doublet at [M]⁺
1,4-Bis(bromomethyl)benzene
262, 264, 266
183, 185 [M-Br]⁺
104 [M-2Br]⁺
1:2:1 Triplet at [M]⁺
Application Insight: When tracking the consumption of 1-(bromomethyl)-4-(fluoromethyl)benzene during synthesis, relying solely on the Total Ion Chromatogram (TIC) can be misleading due to co-eluting impurities. By employing Extracted Ion Chromatography (EIC) at m/z 123, scientists can achieve absolute specificity, as the fluorinated benzyl cation is highly resistant to further fragmentation compared to the m/z 183/185 ions of 1,4-bis(bromomethyl)benzene.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral acquisition, the following protocol integrates a self-validating isotopic check. Bromine's natural isotopic distribution (50.69% ⁷⁹Br and 49.31% ⁸¹Br) mandates that any intact bromine-containing molecular ion must present as a ~1:1 doublet[5].
Self-validating GC-MS analytical workflow for brominated benzenes.
Step-by-Step Methodology
Sample Preparation : Dilute the analyte in GC-grade hexane to a final concentration of 10 µg/mL.
Causality: Hexane is a non-polar, aprotic solvent. It prevents the solvolysis of the highly reactive benzylic bromide group, which would otherwise rapidly degrade into a methyl ether artifact if dissolved in protic solvents like methanol.
GC Separation : Inject 1 µL of the sample in split mode (1:50 ratio) onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m × 0.25mm × 0.25µm). Set the inlet temperature to 250°C and use Helium as the carrier gas at a constant flow of 1.0 mL/min.
Causality: A non-polar stationary phase ensures that separation is driven purely by boiling point and van der Waals interactions, preventing active-site adsorption that causes peak tailing in halogenated benzenes.
Electron Ionization (EI) : Maintain the ion source at 230°C and apply a standardized ionization energy of 70 eV.
Causality: Operating strictly at 70 eV ensures the internal energy deposited into the molecules is consistent with established library spectra, allowing for reproducible generation of the [M-Br]⁺ base peaks[3].
Mass Analysis & Self-Validation : Scan the quadrupole mass analyzer from m/z 50 to 300.
Validation Check: The data system must automatically verify the isotopic ratio of the molecular ion. For 1-(bromomethyl)-4-(fluoromethyl)benzene, the peaks at m/z 202 and 204 must exhibit a 0.95–1.05 intensity ratio. A deviation indicates co-eluting background interference, immediately invalidating the scan.
References
Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus. PMC.
Bioinspired Photoredox Benzylation of Quinones.
Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA.
Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
Mass spectroscopy...........bromomethyl benzene (benzyl bromide).
Radiodefluorination of 3-Fluoro-5-(2-(2-thiazol-4-yl)ethynyl)benzonitrile... PMC.
A Comparative Guide to the Electrophilicity of 1-(Bromomethyl)-4-(fluoromethyl)benzene Analogues
For Researchers, Scientists, and Drug Development Professionals The reactivity of the benzylic bromide is a critical parameter in the design of targeted covalent inhibitors, where this functional group often serves as th...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the benzylic bromide is a critical parameter in the design of targeted covalent inhibitors, where this functional group often serves as the "warhead" that forms a permanent bond with a nucleophilic residue on the target protein.[1][2][3] The electronic nature of substituents on the benzene ring plays a pivotal role in modulating this reactivity. This guide will explore how the interplay of inductive and resonance effects of various para-substituents influences the electrophilic character of the benzylic carbon.
The Decisive Role of Substituent Effects on Electrophilicity
The reactivity of benzyl halides in nucleophilic substitution reactions is profoundly influenced by the electronic properties of substituents on the aromatic ring.[4] These effects can be broadly categorized as inductive and resonance effects.[5]
Inductive Effect (-I/+I): This is the transmission of charge through sigma bonds.[5] Electronegative atoms or groups pull electron density towards themselves, creating a partial positive charge on adjacent atoms (a -I effect). Conversely, electron-donating groups can push electron density through sigma bonds (a +I effect).[5]
Resonance Effect (-M/+M): This effect involves the delocalization of pi electrons across the aromatic system. Electron-withdrawing groups with pi bonds can pull electron density out of the ring (-M effect), while substituents with lone pairs can donate electron density into the ring (+M effect).[5]
These electronic effects directly impact the stability of the transition state and any potential carbocation intermediates in nucleophilic substitution reactions (both SN1 and SN2 pathways).[6][7] Electron-withdrawing groups generally increase the electrophilicity of the benzylic carbon by destabilizing the transition state, which has developing positive charge, thus making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease electrophilicity.
Comparative Analysis of 1-(Bromomethyl)-4-(substituted)benzene Analogues
To elucidate the impact of the fluoromethyl group on electrophilicity, we will compare 1-(bromomethyl)-4-(fluoromethyl)benzene with a series of analogues bearing substituents with varying electronic properties:
1-(Bromomethyl)-4-nitrobenzene: The nitro group is a strong electron-withdrawing group due to both a powerful inductive (-I) and resonance (-M) effect.
1-(Bromomethyl)-4-cyanobenzene: The cyano group is also strongly electron-withdrawing, primarily through its inductive effect (-I) and a moderate resonance effect (-M).
1-(Bromomethyl)-4-methoxybenzene: The methoxy group is a classic example of a group with opposing effects. It is inductively withdrawing (-I) due to the electronegativity of the oxygen atom but is a strong resonance donor (+M) due to the oxygen's lone pairs.
1-(Bromomethyl)-4-(trifluoromethyl)benzene: The trifluoromethyl group is a very strong electron-withdrawing group, primarily through its potent inductive effect (-I).[8][9]
The fluoromethyl group in our target compound, 1-(bromomethyl)-4-(fluoromethyl)benzene, presents an interesting case. The highly electronegative fluorine atom imparts a strong inductive electron-withdrawing effect (-I).[10] However, unlike the trifluoromethyl group, the potential for hyperconjugation with the C-F bonds might slightly mitigate this effect.
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// Edges connecting substituents to their effect on electrophilicity
substituents -> NO2 [style=invis];
substituents -> CN [style=invis];
substituents -> CF3 [style=invis];
substituents -> CH2F [style=invis];
substituents -> OCH3 [style=invis];
NO2 -> electrophilicity [label="Increases Significantly"];
CN -> electrophilicity [label="Increases"];
CF3 -> electrophilicity [label="Increases Significantly"];
CH2F -> electrophilicity [label="Increases"];
OCH3 -> electrophilicity [label="Decreases"];
}
केंद्रीकृत कार्बन की वैद्युतीयऋणात्मकता पर प्रतिस्थापकों का प्रभाव।
Experimental Determination of Electrophilicity: A Kinetic Approach
A reliable method to quantify and compare the electrophilicity of these analogues is to measure the rates of their reaction with a common nucleophile under standardized conditions. A bimolecular nucleophilic substitution (SN2) reaction is a suitable model system for this comparison.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constants for the reaction of various 1-(bromomethyl)-4-(substituted)benzene analogues with a model nucleophile, such as sodium iodide in acetone.
Materials:
1-(Bromomethyl)-4-(fluoromethyl)benzene
1-(Bromomethyl)-4-nitrobenzene
1-(Bromomethyl)-4-cyanobenzene
1-(Bromomethyl)-4-methoxybenzene
1-(Bromomethyl)-4-(trifluoromethyl)benzene
Sodium Iodide (NaI)
Anhydrous Acetone
Standard volumetric flasks and pipettes
Thermostatted water bath
UV-Vis Spectrophotometer or HPLC system
Procedure:
Preparation of Stock Solutions: Prepare stock solutions of each benzyl bromide analogue and sodium iodide of known concentrations in anhydrous acetone.
Kinetic Run:
Equilibrate separate solutions of the benzyl bromide analogue and sodium iodide to a constant temperature (e.g., 25°C) in a thermostatted bath.
At time t=0, mix the two solutions in a reaction vessel and start the timer.
Monitoring the Reaction:
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
Analyze the concentration of the remaining benzyl bromide or the formed product using a suitable analytical technique. HPLC is often preferred for its ability to separate and quantify multiple components.
Data Analysis:
Plot the appropriate concentration-time data to determine the pseudo-first-order rate constant (if one reactant is in large excess) or the second-order rate constant directly.
The second-order rate law for this reaction is: Rate = k[Benzyl Bromide][I⁻].
By plotting 1/[Reactant] versus time (for equimolar concentrations) or using integrated rate laws, the second-order rate constant (k) can be determined.
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node [fillcolor="#FFFFFF", fontcolor="#202124"];
A [label="Synthesize & Purify\nAnalogues"];
B [label="Prepare Stock\nSolutions"];
A -> B;
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label = "Kinetic Experiment";
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node [fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="Equilibrate\nReactants"];
D [label="Mix & Start\nReaction"];
E [label="Withdraw & Quench\nAliquots"];
C -> D -> E;
}
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label = "Analysis";
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color="#F1F3F4";
node [fillcolor="#FFFFFF", fontcolor="#202124"];
F [label="HPLC or UV-Vis\nAnalysis"];
G [label="Plot Data & Calculate\nRate Constants"];
H [label="Compare\nElectrophilicity"];
F -> G -> H;
}
B -> C;
E -> F;
}
काइनेटिक विश्लेषण के लिए प्रयोगात्मक वर्कफ़्लो।
Predicted Reactivity and Data Summary
Based on the electronic effects of the para-substituents, a predicted trend in reactivity can be established. The following table summarizes the expected relative electrophilicity and provides a template for organizing experimental kinetic data.
Analogue
Para-Substituent
Dominant Electronic Effect(s)
Predicted Relative Rate Constant (k_rel)
1-(Bromomethyl)-4-methoxybenzene
-OCH₃
+M > -I
Slowest
1-(Bromomethyl)-4-(fluoromethyl)benzene
-CH₂F
-I
Intermediate
1-(Bromomethyl)-4-cyanobenzene
-CN
-I, -M
Fast
1-(Bromomethyl)-4-nitrobenzene
-NO₂
-I, -M
Faster
1-(Bromomethyl)-4-(trifluoromethyl)benzene
-CF₃
-I
Fastest
Note: The actual experimental values would be populated in a corresponding data table.
Discussion and Implications for Drug Design
The kinetic data will provide a quantitative measure of the electrophilicity of the benzylic carbon in each analogue. It is anticipated that the reactivity will correlate with the electron-withdrawing strength of the para-substituent.
The 1-(bromomethyl)-4-(fluoromethyl)benzene is expected to exhibit a moderately high level of electrophilicity. The strong inductive effect of the fluoromethyl group will enhance the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack than an unsubstituted benzyl bromide. However, its reactivity is likely to be less than that of analogues with strongly resonance-withdrawing groups like nitro and cyano, or the exceptionally inductively withdrawing trifluoromethyl group.
For drug development professionals, this "tunability" of electrophilicity is of paramount importance.[11][12] An electrophilic warhead must be reactive enough to form a covalent bond with its target protein in a biologically relevant timeframe, but not so reactive that it leads to off-target modifications and potential toxicity.[1][13] By understanding the structure-activity relationships, such as those explored in this guide, medicinal chemists can rationally design covalent inhibitors with an optimized reactivity profile for a specific biological target.[13]
Conclusion
The electrophilicity of 1-(bromomethyl)-4-(fluoromethyl)benzene and its analogues is a direct consequence of the electronic nature of the para-substituent. A systematic comparison through kinetic studies provides a robust framework for understanding and predicting the reactivity of these important building blocks in drug discovery. The fluoromethyl group, with its strong inductive electron-withdrawing character, offers a valuable tool for medicinal chemists to fine-tune the electrophilicity of covalent warheads, balancing the need for on-target reactivity with the imperative of minimizing off-target effects.
References
Poole, K., & Finney, L. A. (2019). Privileged electrophile sensors: a resource for covalent drug development. Redox Biology, 26, 101296. [Link]
Strelow, J. M. (2017). Normalizing Covalent Potency for Electrophilicity with Ligand Reactivity Efficiency. Journal of Medicinal Chemistry, 60(15), 6379–6388. [Link]
Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 18(4), 4328–4347. [Link]
ResearchGate. (n.d.). Role of electric fields in covalent inhibition and drug design. a, Plot of free energy. Retrieved from [Link]
Taylor & Francis Online. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 513-529. [Link]
Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Key advances in the development of reversible covalent inhibitors. Frontiers in Chemistry, 12, 1373302. [Link]
National Center for Biotechnology Information. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(36), 12906–12907. [Link]
ACS Publications. (2017). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Journal of the American Chemical Society, 139(27), 9128–9145. [Link]
ACS Publications. (2017). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society, 139(37), 13103–13111. [Link]
Korea Science. (n.d.). Kinetics of the Solvolysis of Benzyl Bromides in Alcohols. Retrieved from [Link]
PubMed. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(5), 513-529. [Link]
University of Illinois Springfield. (n.d.). Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. Retrieved from [Link]
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]
ResearchGate. (n.d.). Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution. Retrieved from [Link]
ACS Publications. (2009). Kinetic Studies on Nucleophilic Substitution Reactions of O-Aryl Thionobenzoates with Azide, Cyanide, and Hydroxide: Contrasting Reactivity and Mechanism. The Journal of Organic Chemistry, 74(1), 229–237. [Link]
Oxford Academic. (2006). Kinetic Studies of Bimolecular Nucleophilic Substitution. II. Structural Effects of Alkyl Halides on the Rate of SN2 Reactions. Bulletin of the Chemical Society of Japan, 54(11), 3504–3510. [Link]
ACS Publications. (1998). Radical Substituent Effects of α-Fluorine and α-Trifluoromethyl Groups. The Journal of Organic Chemistry, 63(22), 7772–7775. [Link]
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MDPI. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. International Journal of Molecular Sciences, 23(2), 949. [Link]
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National Center for Biotechnology Information. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. The Journal of Organic Chemistry, 89(13), 9187–9194. [Link]
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ACS Publications. (2007). Remote Substituent Effects on Allylic and Benzylic Bond Dissociation Energies. Effects on Stabilization of Parent Molecules and Radicals. The Journal of Organic Chemistry, 72(19), 7115–7124. [Link]
PrepChem.com. (n.d.). Synthesis of 1-Azido-4-(bromomethyl)benzene. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro- (CAS 459-46-1). Retrieved from [Link]
PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]
European Journal of Science and Technology. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(BROMOMETHYL)-4-(TRIFLUOROMETHOXY)BENZENE. Retrieved from [Link]
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SlidePlayer. (n.d.). Reactions in Organic Compounds HOMO LUMO reaction Energy gain product nucleophile electrophile As we fir. Retrieved from [Link]
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An operational guide for the safe handling and disposal of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (commonly known as 4-(fluoromethyl)benzyl bromide) requires a rigorous understanding of its chemical reactivity. As a...
Author: BenchChem Technical Support Team. Date: April 2026
An operational guide for the safe handling and disposal of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (commonly known as 4-(fluoromethyl)benzyl bromide) requires a rigorous understanding of its chemical reactivity. As a dual-halogenated alkylating agent, this compound presents severe acute toxicity, lachrymatory hazards, and strict environmental compliance requirements.
This guide provides researchers and drug development professionals with self-validating, step-by-step protocols for routine disposal and emergency spill management, grounded in authoritative environmental and chemical safety standards.
Mechanistic Hazard Profile: The Causality of Risk
To safely manage 4-(fluoromethyl)benzyl bromide, laboratory personnel must understand the why behind the safety protocols. The hazards of this chemical are driven by two primary mechanistic pathways:
Potent Electrophilicity (The Lachrymator Effect): The benzylic carbon is highly electrophilic due to the excellent leaving-group ability of the bromide ion, compounded by the electron-withdrawing nature of the para-fluoromethyl aromatic ring. Upon contact with the mucosal tissues of the eyes or respiratory tract, it rapidly alkylates nucleophilic biological macromolecules and hydrolyzes to release corrosive hydrobromic acid (HBr)[1][2]. This dual-action mechanism—direct protein alkylation and localized acid burn—triggers an immediate, severe tearing response and tissue damage.
Halogenated Combustion Profile: Containing both fluorine and bromine, this compound must be strictly segregated from non-halogenated waste[3]. Commercial incineration of halogenated organics requires specialized high-temperature facilities equipped with alkaline scrubbers. If inadvertently mixed with standard organic waste, combustion can generate highly toxic dioxins, furans, and corrosive hydrogen halide gases, violating EPA/RCRA regulations and damaging disposal infrastructure[3][4].
The following step-by-step procedures are designed as self-validating systems. Each protocol includes a Validation Checkpoint to ensure the step was executed successfully before moving to the next, thereby eliminating assumptions in laboratory safety.
Protocol 1: Primary Halogenated Waste Disposal
Objective: Safely transfer and store unreacted or spent 4-(fluoromethyl)benzyl bromide for commercial disposal.
Waste Segregation: Explicitly designate the waste stream as "Halogenated Organic Waste." Ensure absolutely no aqueous solutions, strong bases, or non-halogenated solvents are present in the receiving container[3].
Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste container[3]. Causality: Trace ambient moisture will cause the chemical to slowly hydrolyze, releasing HBr gas which rapidly corrodes metal containers[1][2].
Transfer Operations: Operating strictly within a functioning fume hood, use a dedicated funnel to transfer the chemical. Avoid pouring from a height to minimize aerosolization.
Labeling: Immediately affix a label reading "Hazardous Waste - Halogenated Organic," including the full chemical name and the exact date the first drop of waste was added[3].
Storage: Transfer the sealed container to the laboratory's designated Satellite Accumulation Area (SAA)[3].
Validation Checkpoint: Before leaving the SAA, visually inspect the container cap for a tight seal and check the secondary containment tray for any signs of liquid pooling or vapor release.
Objective: Decontaminate empty source bottles to reclassify them as non-hazardous solid waste.
Initial Rinse: Inside a fume hood, add a compatible, highly volatile solvent (e.g., acetone) to the empty 4-(fluoromethyl)benzyl bromide container, filling it to approximately 10% of its total volume[3].
Agitation: Cap the container tightly and agitate gently to dissolve any residual crystalline or oily chemical clinging to the walls.
Transfer: Uncap and pour the rinsate directly into the designated Halogenated Organic Waste container[3].
Repeat: Perform steps 1-3 two additional times to complete the EPA-standard "Triple Rinse"[3].
Defacement: Completely deface or remove the original chemical label[3].
Validation Checkpoint: After the third rinse, visually inspect the interior of the glass/HDPE container under a bright light. If any residue or oily film remains, perform a fourth rinse. The container is only validated as "RCRA-empty" when it is visually pristine.
Objective: Mitigate accidental releases without exacerbating toxic gas generation.
Evacuation & PPE: Immediately evacuate personnel not wearing maximum PPE from the spill area. Remove all ignition sources[2][6].
Containment (NO WATER):DO NOT USE WATER to wash the spill, as this will generate a massive release of toxic HBr gas[4][6]. Instead, surround and cover the spill with a dry, inert absorbent such as dry sand, earth, or vermiculite[4][6].
Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty, sealable plastic or glass container[4].
Validation Checkpoint: After sweeping up the bulk absorbent, wipe the affected surface with a mildly alkaline solution (e.g., dilute sodium bicarbonate) to neutralize microscopic traces of HBr. Validate decontamination by touching pH indicator paper to the wet surface; the area is safe only when the paper reads a neutral pH (~7.0).
Workflow Visualization
The following diagram maps the decision tree and operational flow for both routine disposal and emergency spill management.
Workflow for routine disposal and spill management of 4-(fluoromethyl)benzyl bromide.
Operational Safety & Logistics Guide: Handling Benzene, 1-(bromomethyl)-4-(fluoromethyl)-
Executive Summary & Mechanistic Hazard Profile Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (CAS: 114657-15-7), also known as 4-(Fluoromethyl)benzyl bromide, is a highly reactive bifunctional building block frequently util...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Hazard Profile
Benzene, 1-(bromomethyl)-4-(fluoromethyl)- (CAS: 114657-15-7), also known as 4-(Fluoromethyl)benzyl bromide, is a highly reactive bifunctional building block frequently utilized in medicinal chemistry and drug development to introduce fluorinated benzylic moieties[1].
As a Senior Application Scientist, I must emphasize that handling this compound requires strict logistical planning. The primary hazard of this compound stems from the extreme electrophilicity of its benzylic carbon. The electron-withdrawing nature of the bromide leaving group, coupled with the resonance stabilization provided by the aromatic ring, makes this molecule an exceptionally potent
SN2
alkylating agent.
Biological Reactivity (Severe Lachrymator): Upon contact with mucous membranes (eyes, respiratory tract), it indiscriminately alkylates nucleophilic sites on biological macromolecules. Furthermore, ambient moisture rapidly hydrolyzes the bromomethyl group, releasing corrosive hydrobromic acid (HBr). This dual-action mechanism (alkylation + acid generation) is responsible for its severe lachrymatory (tear-inducing) and tissue-necrotizing effects.
Chemical Instability: It is highly moisture-sensitive. Improper storage leads to autolytic degradation, pressure buildup in sealed containers (due to HBr gas), and diminished reagent efficacy[2].
Quantitative Physicochemical Safety Data
Understanding the physical properties of this reagent is critical for anticipating its behavior during an experiment or spill.
Property
Value
Operational Safety Implication
Molecular Weight
203.05 g/mol
Heavy vapor; will accumulate in low areas or the bottom of the fume hood if exhaust ventilation fails[3].
Density
~1.44 g/cm³ (Calc.)
Heavier than water. It will form the bottom layer in a separatory funnel during aqueous workup[1].
Boiling Point
~235 °C (Calc.)
Low volatility at room temperature, but applying heat during reactions will generate highly toxic, corrosive aerosols[1].
Water Solubility
Insoluble (0.032 g/L)
Reacts slowly with water to form HBr; requires vigorous biphasic stirring during an aqueous quench to ensure complete neutralization[1].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling potent lachrymators. The following matrix is designed based on the breakthrough times of halogenated aromatics and the necessity to prevent vapor exposure[4].
PPE Category
Specification
Mechanistic Justification
Hand Protection
Butyl rubber or Viton gloves (worn over inner nitrile gloves).
Standard thin nitrile rubber (0.1 mm) has a rapid breakthrough time for benzyl halides and common reaction solvents (e.g., Dichloromethane). Butyl/Viton provides superior chemical resistance against halogenated organics[4].
Eye/Face Protection
Snug-fitting chemical splash goggles + full face shield.
Benzyl bromides vaporize to form aerosols that aggressively attack the cornea. Standard safety glasses with side shields do not prevent vapor intrusion.
Body Protection
Flame-resistant (FR) lab coat, fully buttoned.
Prevents dermal exposure to corrosive HBr generated upon hydrolysis.
Respiratory
Handled strictly inside a certified chemical fume hood.
Prevents inhalation of lachrymatory vapors. If a hood fails, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required[5].
Experimental Workflow & Safety Protocols
To maintain scientific integrity and operational safety, the handling of highly reactive electrophiles must follow a self-validating protocol[6].
Step-by-Step Methodology: Schlenk-Line Transfer & Reaction
Pre-Operation Validation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).
Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; it must pull steadily inward before you open the reagent bottle.
Inert Atmosphere Setup: Purge the reaction flask with dry Nitrogen or Argon.
Causality: Excluding atmospheric moisture prevents the premature hydrolysis of the benzyl bromide to the corresponding benzyl alcohol and HBr, preserving the stoichiometry of your reaction and preventing pressure buildup[6].
Reagent Preparation: Dissolve Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in an anhydrous, non-nucleophilic solvent (e.g., dry THF or DCM) using a gas-tight syringe.
Controlled Addition: Cool the receiving nucleophile solution to 0 °C. Add the electrophile dropwise.
Causality: The
SN2
alkylation is highly exothermic. Dropwise addition at reduced temperatures controls the reaction kinetics, preventing thermal runaway and minimizing side-reactions (e.g., polyalkylation).
Quenching (Workup): Once TLC/LCMS confirms complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Causality:
NaHCO3
is a mild base that neutralizes the HBr byproduct (
HBr+NaHCO3→NaBr+H2O+CO2↑
) without causing the violent exothermic hydrolysis that strong bases (like NaOH) would induce[7].
Workflow Visualization
Operational workflow for handling highly reactive benzyl bromides.
Spill Response and Disposal Plan
A spill of a lachrymator requires immediate, structured action to prevent laboratory evacuation and respiratory injury.
Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust draw.
Neutralization Protocol: Do NOT use water directly on the neat chemical, as this generates concentrated HBr gas. Instead, cover the spill with a solid absorbent (e.g., vermiculite or sand) mixed with a mild solid base like sodium carbonate (
Na2CO3
)[7].
Cleanup: Carefully sweep the neutralized mixture using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.
Waste Segregation: Dispose of all reaction aqueous layers and organic solvents as "Halogenated Organic Waste." Never mix with incompatible waste streams (e.g., strong oxidizers or amines), as residual electrophile will react exothermically[8].
Working with Hazardous Chemicals - Organic Syntheses (Prudent Practices in the Laboratory)
Source: Organic Syntheses / National Academies Press
URL:[Link]
Benzyl bromide - SAFETY DATA SHEET
Source: Fisher Scientific
URL:[Link]
Substance-in-Use Data Sheets for Undergraduate Synthesis Experiments
Source: PMC (National Institutes of Health)
URL:[Link]
CHEM Safety Manual - Department of Chemistry
Source: HKUST
URL:[Link]